Uvaol
Description
This compound has been reported in Callistemon citrinus, Salvia lanata, and other organisms with data available.
from Vauquelinia corymbosa (Rosaceae)
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARCIYIVXVTAE-ZAPOICBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
545-46-0 | |
| Record name | Uvaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uvaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-12-ene-3β,28-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UVAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical Identity and Properties of Uvaol
An In-depth Technical Guide to the Chemical Structure and Properties of Uvaol
This compound is a pentacyclic triterpenoid compound found in various plant species, most notably in olives (Olea europaea) and their derivatives like virgin olive oil.[1][2][3][4] It is a natural alcohol pentacyclic triterpene with the molecular formula C30H50O2.[5] this compound is structurally an isomer of erythrodiol, differing only in the position of a methyl group.[5] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][6]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | [3][7] |
| CAS Number | 545-46-0 | [1][2][3][8] |
| Molecular Formula | C30H50O2 | [1][2][8][9] |
| Molecular Weight | 442.72 g/mol | [8][9] |
| Appearance | White to Off-White Solid | [3][10] |
| Melting Point | 223-225 °C | [10] |
| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), and DMSO (3 mg/mL). Insoluble in water. | [2][3][10][11] |
| SMILES | C[C@@]12C([C@@]3([H])--INVALID-LINK--(CC--INVALID-LINK--C)CO)=CC[C@@]4([H])[C@]1(CC[C@]5([H])[C@@]4(CC--INVALID-LINK--O)C)C | [2] |
| InChI Key | XUARCIYIVXVTAE-ZAPOICBTSA-N | [1][2][9] |
Chemical Structure
The chemical structure of this compound is a pentacyclic triterpene diol of the ursane series.
Biosynthesis of this compound
The biosynthesis of this compound in plants like the olive (Olea europaea) originates from the mevalonic acid (MVA) pathway.[12] The key precursor, 2,3-oxidosqualene, undergoes cyclization to form various triterpene skeletons. Specifically for this compound, the cyclization of 2,3-oxidosqualene is catalyzed by α-amyrin synthase to produce α-amyrin.[12][13] Subsequent oxidation steps at specific carbon positions of the α-amyrin backbone lead to the formation of this compound.
Pharmacological Activities and Molecular Mechanisms
This compound exhibits a wide range of pharmacological activities, making it a compound of great interest for drug development. Its biological effects are mediated through the modulation of several key signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer properties in various cancer cell lines. It induces cell cycle arrest at the G0/G1 phase and inhibits the proliferation of human breast cancer cells (MCF-7).[2] In human hepatocarcinoma (HepG2) cells, this compound shows selective cytotoxicity, induces apoptosis, and inhibits cell migration.[5][14] These effects are associated with the modulation of the AKT/PI3K signaling pathway, a critical regulator of cell survival and proliferation.[5][14]
Anti-Inflammatory and Immunomodulatory Effects
This compound possesses potent anti-inflammatory properties. It can attenuate pleuritis and eosinophilic inflammation in mouse models of allergy.[3][6] The anti-inflammatory action of this compound is partly attributed to its ability to suppress the secretion of inflammatory cytokines.[15]
Wound Healing and Tissue Repair
Recent studies have highlighted the potential of this compound in promoting wound healing. It has been shown to improve the function of fibroblasts and endothelial cells, accelerating the healing of cutaneous wounds in mice.[15] This is achieved by stimulating cell migration through signaling pathways dependent on both PKA and p38-MAPK.[15][16]
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a consequence of its interaction with multiple intracellular signaling pathways.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | 545-46-0 [chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. OeBAS and CYP716C67 catalyze the biosynthesis of health‐beneficial triterpenoids in olive (Olea europaea) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Uvaol: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and the principal methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this promising natural compound.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with notable concentrations in a variety of species. The primary sources include olives, grapes, persimmons, and various species of sage.
Olea europaea (Olive)
The olive tree (Olea europaea) stands out as one of the most significant natural reservoirs of this compound. The compound is distributed throughout the plant, with varying concentrations in the leaves, fruit (olives), and consequently in virgin olive oil and olive pomace.[1][2] The concentration of this compound can be influenced by the olive cultivar, the degree of fruit maturation, and the geographical origin.[1]
Vitis vinifera (Grape)
Grape pomace, a byproduct of winemaking, is another valuable source of this compound.[3][4] This residue, which includes the skins, seeds, and stems of grapes, retains a significant portion of the bioactive compounds present in the original fruit, including a range of triterpenoids.
Diospyros kaki (Persimmon)
The leaves and fruit of the persimmon tree (Diospyros kaki) have been identified as containing various triterpenoid compounds, including this compound.[5] This makes persimmon a noteworthy, though less commonly cited, source of this bioactive molecule.
Salvia Species (Sage)
Several species within the Salvia genus, commonly known as sage, are known to produce this compound. These aromatic plants are widely used in traditional medicine and are a recognized source of various therapeutic compounds, including triterpenoids.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly among its natural sources and even between different cultivars or parts of the same plant. The following tables summarize the available quantitative data.
| Natural Source | Plant Part | Cultivar/Variety | This compound Concentration (mg/kg dry weight unless otherwise specified) | Reference |
| Olea europaea | Leaves | Not Specified | 314.29 ± 0.97 (μg/g) | [2] |
| Olea europaea | Leaves | Frantoio | Present, but not quantified individually | [1] |
| Olea europaea | Leaves | Moraiolo | Present, but not quantified individually | [1] |
| Olea europaea | Leaves | Leccino | Present, but not quantified individually | [1] |
| Olea europaea | Pomace | Frantoio | Present, but not quantified individually | [1] |
| Olea europaea | Pomace | Moraiolo | Present, but not quantified individually | [1] |
| Olea europaea | Pomace | Leccino | Present, but not quantified individually | [1] |
| Natural Source | Plant Part | This compound Concentration (mg/kg dry weight unless otherwise specified) | Reference |
| Origanum vulgare (Oregano) | Dried Herb | 19.07 ± 0.38 - 48.10 ± 0.62 (μg/g) | [2] |
Note: Data for grape pomace, persimmon, and Salvia species often reports on total triterpenoids or related compounds like oleanolic and ursolic acid, indicating the likely presence of this compound, though specific quantification is less common in the reviewed literature.
Extraction and Purification Methodologies
The extraction and subsequent purification of this compound from its natural matrices are critical steps in its isolation for research and development. A variety of techniques can be employed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a green and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
Experimental Protocol: Ultrasound-Assisted Extraction of Triterpenoids from Olive Leaves
-
Sample Preparation: Air-dry fresh olive leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder (particle size < 0.5 mm) using a laboratory mill.
-
Solvent Selection: Prepare an 80% (v/v) aqueous ethanol solution.
-
Extraction Parameters:
-
Solid-to-liquid ratio: 1:20 (g/mL).
-
Ultrasonic Frequency: 35 kHz.
-
Ultrasonic Power: 300 W.
-
Extraction Temperature: 50°C.
-
Extraction Time: 60 minutes.
-
-
Procedure: a. Weigh 10 g of powdered olive leaves and place in a 250 mL Erlenmeyer flask. b. Add 200 mL of the 80% ethanol solvent. c. Place the flask in an ultrasonic bath with temperature control. d. Sonicate for 60 minutes at 50°C. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (SC-CO2), is a highly selective and environmentally friendly technique that allows for the extraction of thermally labile compounds without the use of harsh organic solvents.
Experimental Protocol: Supercritical CO2 Extraction of Triterpenoids from Olive Pomace
-
Sample Preparation: Dry the olive pomace at 60°C in a forced-air oven to a moisture content of less than 10%. Grind the dried pomace to a particle size of approximately 0.5 mm.
-
SFE System Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent: Ethanol (10% w/w).
-
Pressure: 30 MPa (300 bar).
-
Temperature: 60°C.
-
CO2 Flow Rate: 2 kg/h .
-
Extraction Time: 120 minutes.
-
-
Procedure: a. Load approximately 100 g of the prepared olive pomace into the extraction vessel of the SFE system. b. Pressurize the system with CO2 to the desired pressure (30 MPa) and heat to the set temperature (60°C). c. Introduce the ethanol co-solvent at the specified concentration. d. Initiate the CO2 flow and maintain the extraction for 120 minutes. e. Depressurize the system in a stepwise manner to precipitate the extracted compounds in the collection vessel. f. Collect the crude extract for further purification.
Solid-Phase Extraction (SPE) for Purification
Solid-phase extraction is a chromatographic technique used for sample clean-up and fractionation. It is particularly useful for purifying crude extracts obtained from methods like UAE or SFE.
Experimental Protocol: Solid-Phase Extraction Cleanup of Triterpenoids from Olive Leaf Extract
-
Crude Extract Preparation: Dissolve 1 g of the crude olive leaf extract in 10 mL of methanol.
-
SPE Cartridge and Conditioning:
-
SPE Cartridge: C18 (1000 mg, 6 mL).
-
Conditioning: Sequentially pass 10 mL of methanol followed by 10 mL of deionized water through the cartridge.
-
-
Sample Loading: Load the dissolved crude extract onto the conditioned C18 cartridge.
-
Washing (Interference Removal): Wash the cartridge with 10 mL of a 40% (v/v) aqueous methanol solution to remove polar impurities.
-
Elution of Triterpenoids: Elute the this compound-containing fraction with 15 mL of 90% (v/v) aqueous methanol.
-
Final Step: Collect the eluate and evaporate the solvent under a stream of nitrogen to obtain the purified triterpenoid fraction.
Column Chromatography for Final Purification
Column chromatography is a powerful technique for the final isolation and purification of this compound from a concentrated triterpenoid fraction.
Experimental Protocol: Column Chromatography for this compound Isolation
-
Stationary Phase Preparation: Pack a glass column (e.g., 50 cm length, 3 cm diameter) with silica gel (60-120 mesh) using a slurry packing method with n-hexane.
-
Sample Preparation: Dissolve 500 mg of the purified triterpenoid fraction from SPE in a minimal amount of chloroform.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).
-
-
Fraction Collection: Collect fractions of the eluate (e.g., 10 mL each) in separate test tubes.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., ceric sulfate spray followed by heating).
-
Isolation: Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the isolated compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
PKA and p38-MAPK Signaling in Wound Healing
In the context of wound healing, this compound has been shown to promote the migration of endothelial cells and fibroblasts. This effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways in endothelial cells, while in fibroblasts, the pro-migratory effect is primarily dependent on the PKA pathway.
Caption: this compound-mediated activation of PKA and p38-MAPK pathways in cell migration.
AKT/PI3K Signaling in Cancer Cells
This compound has demonstrated anti-proliferative and pro-apoptotic effects in human hepatocarcinoma (HepG2) cells. These effects are attributed to its ability to down-regulate the AKT/PI3K signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.
Caption: this compound's inhibitory effect on the AKT/PI3K signaling pathway.
Conclusion
This compound is a promising natural compound with a range of therapeutic applications. This guide has detailed its primary natural sources and provided comprehensive protocols for its extraction and purification. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, further underscores its potential in drug development. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community in advancing the research and application of this compound.
References
- 1. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Sustainability in Wine Industry Byproducts: A Scale-up and Economical Feasibility Study for High-Value Compounds Extraction Using Modified SC-CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. mdpi.com [mdpi.com]
Uvaol: An In-depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpenoid found in high concentrations in olive pomace and leaves, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical in vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its core molecular pathways, detailed experimental protocols, and a summary of quantitative data to support further research and development.
Anticancer Mechanism of Action
This compound has been shown to exert significant anticancer effects in various cancer cell lines through the induction of cytotoxicity, cell cycle arrest, and apoptosis. These effects are mediated by the modulation of key signaling pathways.
Cytotoxicity against Cancer Cell Lines
This compound exhibits selective cytotoxicity against cancer cells while showing lesser toxicity to normal cell lines. The half-maximal inhibitory concentration (IC50) values for this compound-induced cytotoxicity in different cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 25.2 | [1] |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.5 | [1] |
| HepG2 | Hepatocellular Carcinoma | 72 | 14.1 | [1] |
| WRL68 | Normal Liver Cells | 24 | 54.3 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Induction of Cell Cycle Arrest and Apoptosis
This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This is often accompanied by the induction of apoptosis, or programmed cell death.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the this compound-treated and control cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and PI.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
Materials:
-
This compound-treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways Involved in Anticancer Activity
This compound's anticancer effects are mediated through the modulation of critical signaling pathways, including the AKT/PI3K and ERK/MAPK pathways.
AKT/PI3K Pathway: this compound has been shown to down-regulate the AKT/PI3K signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound contributes to the induction of apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
ERK/MAPK Pathway: The ERK/MAPK pathway is another key regulator of cell proliferation and survival that can be modulated by this compound. The interplay between the PI3K/AKT and ERK/MAPK pathways in response to this compound treatment is an area of active investigation.
Caption: this compound's potential modulation of the ERK/MAPK signaling cascade.
Anti-inflammatory Mechanism of Action
This compound demonstrates potent anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to reduce the expression of pro-inflammatory enzymes and cytokines in various cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathways Involved in Anti-inflammatory Activity
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been suggested to inhibit the activation of the NF-κB pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in inflammatory responses. This compound has been shown to inhibit the phosphorylation and activation of STAT3.
Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.
Antioxidant Activity
This compound is reported to possess antioxidant properties, which may contribute to its overall therapeutic effects. The antioxidant capacity of this compound can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound solution at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound solution in methanol.
-
Add 1 mL of the DPPH solution to 1 mL of each this compound dilution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
This compound solution at various concentrations
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate solution
-
Ethanol or water
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1 mL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Quantitative Data on Antioxidant Activity
Specific IC50 values for the antioxidant activity of pure this compound are not extensively reported in the currently available literature. Further studies are required to quantify its radical scavenging capacity.
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available |
Enzyme Inhibition
This compound has the potential to inhibit key enzymes involved in inflammation and other pathological processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound solution
-
Assay buffer
-
COX inhibitor screening assay kit
Procedure:
-
Pre-incubate the COX enzymes with various concentrations of this compound or a known inhibitor (positive control).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
Materials:
-
LOX enzyme (e.g., soybean lipoxygenase)
-
Linoleic acid or arachidonic acid (substrate)
-
This compound solution
-
Assay buffer
-
Spectrophotometer
Procedure:
-
Pre-incubate the LOX enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of LOX inhibition and determine the IC50 value.
Quantitative Data on Enzyme Inhibition
Detailed in vitro studies providing specific IC50 values for the inhibition of COX and LOX enzymes by this compound are limited. This represents an area for future investigation to fully characterize its anti-inflammatory mechanism.
| Enzyme | IC50 (µg/mL) | Reference |
| Cyclooxygenase-1 (COX-1) | Data not available | |
| Cyclooxygenase-2 (COX-2) | Data not available | |
| Lipoxygenase (LOX) | Data not available |
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as AKT/PI3K, ERK/MAPK, NF-κB, and STAT3. While its antioxidant and enzyme-inhibiting activities are plausible contributors to its overall pharmacological profile, further quantitative studies are necessary to fully elucidate these mechanisms. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of this compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of disease.
References
A Technical Guide to the Biological Activities of Uvaol and Other Pentacyclic Triterpenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentacyclic triterpenes, a class of natural compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent biological activities. Among these, Uvaol, a pentacyclic triterpenoid alcohol, has emerged as a promising candidate for therapeutic development due to its demonstrated anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of this compound and related pentacyclic triterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Pentacyclic triterpenes are a large and structurally diverse group of isoprenoid-derived natural products. Their complex five-ring structure provides a scaffold for a wide array of functionalizations, leading to a broad spectrum of pharmacological effects. These compounds have been traditionally used in various systems of medicine and are now being rigorously investigated for their therapeutic potential in modern drug development. This compound, found in high concentrations in olive pomace and other plant sources, is a representative of this class and has been the subject of numerous preclinical studies. This guide will synthesize the current knowledge on the biological activities of this compound, providing a foundation for further research and development.
Anticancer Activity
This compound has demonstrated significant and selective cytotoxic effects against various cancer cell lines, with a particularly well-documented activity against hepatocellular carcinoma.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 25.2 | 57.0 | [1] |
| WRL68 | Normal Embryonic Liver | 24 | 54.3 | 122.7 | [1] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 11.06 and 44.27 | Not Specified | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (or other pentacyclic triterpenes) and incubate for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Studies have shown that this compound can down-regulate the AKT/PI3K signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Pentacyclic triterpenes, including this compound, exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways of inflammation.
Quantitative Data: Anti-inflammatory Effects
Quantitative data on the direct anti-inflammatory effects of this compound is an active area of research. Data for related pentacyclic triterpenes provides a strong indication of their potential.
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| Ursolic Acid | COX-2 Inhibition | |||
| Oleanolic Acid | NO Production | Macrophages |
Note: Specific IC50 values for this compound in these assays are currently under investigation and will be updated as data becomes available.
Experimental Protocols
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Western blotting can be used to measure the expression of key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Cell Lysis: Lyse treated cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways in Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pentacyclic triterpenes are known to inhibit this pathway.
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.
Antioxidant Activity
This compound and other pentacyclic triterpenes possess antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.
Quantitative Data: Antioxidant Capacity
The antioxidant capacity of this compound can be assessed using various in vitro assays.
| Assay | Antioxidant Capacity of this compound |
| DPPH Radical Scavenging | Data under investigation |
| ABTS Radical Scavenging | Data under investigation |
| FRAP (Ferric Reducing Antioxidant Power) | Data under investigation |
| ORAC (Oxygen Radical Absorbance Capacity) | Data under investigation |
Note: Specific quantitative values for this compound in these assays are currently being compiled from ongoing research.
Experimental Protocols
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reaction Mixture: Mix a solution of this compound in methanol with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Loading: Incubate adherent cells (e.g., HepG2) with a fluorescent probe (e.g., DCFH-DA).
-
Treatment: Treat the cells with this compound.
-
Oxidative Stress Induction: Induce oxidative stress by adding a radical generator (e.g., AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the CAA value, which reflects the antioxidant protection provided by the compound.
Signaling Pathways in Antioxidant Activity
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.
References
Uvaol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of uvaol, a pentacyclic triterpene with known anti-inflammatory and anti-proliferative properties. Due to a notable lack of specific quantitative data in publicly available literature, this document focuses on providing robust experimental protocols for researchers to determine these crucial parameters in their own laboratory settings. The guide also details the known signaling pathways influenced by this compound, offering visual representations to aid in understanding its mechanisms of action.
This compound: Physicochemical Properties
This compound is a natural pentacyclic triterpenoid alcohol found in various plants, including olives. Its chemical structure contributes to its generally poor solubility in aqueous solutions and dictates its stability under different conditions.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | |
| Molecular Weight | 442.72 g/mol | |
| Appearance | White to off-white powder | |
| Water Solubility (estimated) | 0.0002 mg/L at 25 °C | |
| LogP (estimated) | 6.13 |
Solubility of this compound
Quantitative solubility data for this compound in common organic laboratory solvents is not extensively reported in scientific literature. However, based on its chemical structure as a triterpenoid, a qualitative assessment of its solubility can be inferred. Pentacyclic triterpenes are generally characterized by strong hydrophobicity and poor permeability.[1] While highly soluble in solvents like pyridine and acetic acid, they exhibit limited solubility in alcohols such as methanol and ethanol, as well as chloroform, ether, and dimethyl sulfoxide (DMSO).[1]
One supplier datasheet indicates that this compound is soluble in a 1% carboxymethylcellulose sodium (CMC-Na) solution at a concentration of ≥ 5 mg/mL.[2] This suggests that formulation with surfactants or polymers can significantly enhance its aqueous dispersibility.
For precise quantitative determination of this compound's solubility in specific solvents, the following experimental protocol is recommended.
Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]
Objective: To determine the saturation solubility of this compound in various laboratory solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate) at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Experimental Workflow for Solubility Determination
Stability of this compound
The stability of this compound in solution is a critical factor for its use in research and drug development. Degradation can be influenced by temperature, light, and pH. Currently, there are no specific studies detailing the degradation kinetics of this compound under various stress conditions. Therefore, a systematic stability study is recommended.
Experimental Protocol: Stability Testing of this compound in Solution
This protocol outlines a general approach for assessing the stability of this compound in a chosen solvent under different environmental conditions.
Objective: To evaluate the stability of this compound in solution over time when exposed to different temperatures, light conditions, and pH values.
Materials:
-
Stock solution of this compound in the desired solvent
-
pH buffers
-
Temperature-controlled chambers/incubators
-
Photostability chamber with a light source (e.g., xenon lamp)
-
Amber and clear glass vials
-
HPLC system with a validated stability-indicating method
Procedure:
-
Forced Degradation Study (Stress Testing):
-
Acid/Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store vials of the this compound solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photodegradation: Expose the this compound solution in clear vials to light in a photostability chamber, while keeping control samples in amber vials to protect from light.
-
-
Long-Term and Accelerated Stability Study:
-
Prepare multiple aliquots of the this compound solution in both amber and clear vials.
-
Store the vials under different conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.
-
-
Sample Analysis:
-
Use a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. The method should be able to separate the parent compound from its degradation products.
-
Monitor for changes in physical appearance (e.g., color, precipitation).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
-
Analytical Method for Quantification of this compound
Proposed HPLC-UV Method Parameters
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 205-210 nm.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
AKT/PI3K Signaling Pathway
This compound has been demonstrated to have anti-proliferative and pro-apoptotic effects in cancer cells by down-regulating the AKT/PI3K signaling pathway.[12] This pathway is critical for cell survival, growth, and proliferation.
This compound's Effect on the AKT/PI3K Pathway
PKA and p38-MAPK Signaling Pathways
In the context of wound healing, this compound has been shown to accelerate cell migration. This effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways in endothelial cells. In fibroblasts, the migratory response to this compound is dependent on the PKA pathway.[13]
This compound's Role in Cell Migration Signaling
Conclusion
While this compound presents significant therapeutic potential, a comprehensive understanding of its physicochemical properties, such as solubility and stability, is crucial for its development as a pharmaceutical agent. This guide provides a framework for researchers to systematically determine these parameters. The detailed experimental protocols for solubility and stability testing, along with the outlined analytical methodology, offer a clear path for generating the necessary data. Furthermore, the visualization of this compound's interaction with key signaling pathways provides valuable insight into its mechanism of action, aiding in the design of future studies and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mdpi.com [mdpi.com]
- 8. phytojournal.com [phytojournal.com]
- 9. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Uvaol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvaol, a pentacyclic triterpene found predominantly in olives and olive oil, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's properties, with a focus on its anti-cancer, anti-inflammatory, and wound healing effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Pharmacological Properties
This compound exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and tissue regenerative properties. These effects are underpinned by its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and migration.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action often involves the induction of cell cycle arrest and the modulation of signaling pathways critical for cancer cell survival and proliferation.
Anti-Inflammatory Effects
This compound exerts potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have shown its efficacy in both in vitro and in vivo models of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.
Wound Healing and Tissue Regeneration
This compound has been shown to promote wound healing by enhancing the migration and function of fibroblasts and endothelial cells, key players in the tissue repair process. This suggests its potential application in regenerative medicine.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Citation |
| HepG2 | Hepatocellular Carcinoma | 25.2 | 24 | |
| WRL68 | Normal Liver | 54.3 | 24 |
Table 2: In Vitro Wound Healing Effects of this compound
| Cell Type | This compound Concentration (µM) | Wound Closure Rate (%) | Time (hours) | Citation |
| Fibroblasts | 50 | 22 | 24 | |
| Endothelial Cells | 10 | 36 | 24 | |
| Endothelial Cells | 50 | 40 | 24 |
Table 3: In Vivo Wound Healing Effects of this compound
| Treatment | Day 3 Wound Area Reduction (%) | Day 7 Wound Area Reduction (%) | Day 10 Wound Area Reduction (%) | Citation |
| Vehicle | 9 | 19 | 35 | |
| This compound (0.1%) | Not specified | Significantly greater than vehicle | Significantly greater than vehicle | |
| This compound (1%) | Not specified | Significantly greater than vehicle | Significantly greater than vehicle |
Key Signaling Pathways Modulated by this compound
This compound's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.
AKT/PI3K Signaling Pathway in Cancer
In hepatocellular carcinoma cells (HepG2), this compound induces apoptosis and inhibits proliferation by down-regulating the AKT/PI3K signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism of many anti-cancer therapies.
Uvaol's Frontier: A Technical Guide to its Role in Plant Secondary Metabolism
For Immediate Release
This technical guide provides a comprehensive overview of uvaol, a pentacyclic triterpenoid, and its pivotal role in plant secondary metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis, physiological functions, and analytical methodologies related to this promising natural compound.
Introduction to this compound
This compound is a naturally occurring pentacyclic triterpenoid alcohol with the chemical formula C₃₀H₅₀O₂. It is an isomer of oleanane-type triterpenoids like erythrodiol. Found predominantly in plants such as the olive (Olea europaea), this compound is a key intermediate in the biosynthesis of other bioactive compounds and is increasingly recognized for its own significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As a secondary metabolite, this compound is not directly involved in the primary functions of plant growth and development but plays a crucial role in the plant's interaction with its environment.
Biosynthesis of this compound in Plants
This compound is synthesized via the isoprenoid pathway, a complex network responsible for the production of a vast array of plant natural products. The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene.
The key steps in the biosynthesis of this compound are:
-
Formation of α-amyrin: The precursor molecule, 2,3-oxidosqualene, is cyclized by the enzyme α-amyrin synthase (aAS) to form the pentacyclic triterpene scaffold, α-amyrin.
-
Hydroxylation of α-amyrin: α-amyrin then undergoes a series of oxidative reactions catalyzed by multifunctional cytochrome P450 monooxygenases. Specifically, enzymes belonging to the CYP716A subfamily have been identified as responsible for the C-28 oxidation of α-amyrin.[1] This process occurs in a step-wise manner, with this compound (28-hydroxy-α-amyrin) being the first stable intermediate.
-
Further Oxidation to Ursolic Acid: this compound can be further oxidized at the C-28 position by the same CYP716A enzymes, first to ursolic aldehyde and then to the corresponding carboxylic acid, ursolic acid.[1][2][3]
The following diagram illustrates the biosynthetic pathway from α-amyrin to ursolic acid, highlighting the position of this compound as a key intermediate.
Role of this compound in Plant Secondary Metabolism
While much of the research on this compound has focused on its pharmacological effects on human health, its role within the plant is a subject of ongoing investigation. As a secondary metabolite, this compound is believed to be involved in the plant's defense mechanisms and its adaptation to environmental stresses.
3.1. Defense Against Biotic Stress:
Pentacyclic triterpenoids, as a class, are well-documented for their role in protecting plants against herbivores and microbial pathogens.[4] Saponins, which are glycosylated triterpenoids, can have antimicrobial and insecticidal properties. While this compound itself is a triterpenoid alcohol (a sapogenin), its presence as a precursor to other defense compounds like ursolic acid suggests its integral role in the plant's defense arsenal. These compounds can act as feeding deterrents or may have direct toxic effects on invading organisms.
3.2. Response to Abiotic Stress:
Plants are known to alter their secondary metabolism in response to abiotic stresses such as drought, salinity, and UV radiation. Transcriptomic analyses of Olea europaea have shown that genes involved in terpenoid biosynthesis are differentially expressed under stress conditions. The accumulation of triterpenoids can contribute to the maintenance of membrane integrity and may also act as antioxidants to mitigate oxidative damage caused by stress. While direct evidence for this compound's specific role in abiotic stress response is still emerging, its position within the broader triterpenoid metabolic network suggests its involvement in these adaptive processes.
The potential roles of this compound in plant stress response are summarized in the diagram below.
Quantitative Data on this compound Content
The concentration of this compound in plant tissues can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. The following table summarizes some reported quantitative data for this compound in olive leaves.
| Plant Species | Cultivar | Plant Tissue | This compound Concentration (μg/g dry weight) | Reference |
| Olea europaea L. | Not specified | Leaves | 314.29 ± 0.97 | [5] |
Experimental Protocols
5.1. Extraction of this compound from Olive Leaves
This protocol describes a general method for the solvent extraction of this compound from dried olive leaf material.
Materials:
-
Dried and powdered olive leaves
-
Methanol or Ethanol (analytical grade)
-
Extraction thimbles
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Accurately weigh approximately 10 g of dried, powdered olive leaf material and place it into a cellulose extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol or ethanol and connect it to the Soxhlet extractor and a condenser.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
-
After extraction, allow the apparatus to cool down.
-
Remove the round-bottom flask containing the extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the solvent is completely removed.
-
The resulting crude extract can be stored at -20°C for further purification and analysis.
5.2. Quantification of this compound by UHPLC-MS/MS
This protocol provides a general framework for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.
Instrumentation and Conditions:
-
UHPLC System: With a binary pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For example, a potential transition could be m/z 425.4 -> 203.2 (corresponding to [M-H₂O+H]⁺ and a characteristic fragment).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
Sample Preparation: Dissolve the dried plant extract in methanol. The solution may need to be filtered through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and samples into the UHPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
The following diagram outlines a general experimental workflow for the study of this compound.
Conclusion and Future Perspectives
This compound is a significant secondary metabolite in plants, serving as a key intermediate in the biosynthesis of other important triterpenoids and likely contributing to the plant's defense against various stresses. While substantial progress has been made in understanding its biosynthesis and its pharmacological properties, further research is needed to fully elucidate its specific physiological roles within the plant. Future studies employing metabolomic and transcriptomic approaches, particularly under different stress conditions, will be crucial in unraveling the intricate functions of this compound in plant secondary metabolism. A deeper understanding of its in-planta role could open new avenues for the development of stress-tolerant crops and for the sustainable production of this valuable bioactive compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Isolation of Uvaol: A Historical and Technical Guide
An in-depth exploration of the discovery, initial isolation, and modern understanding of the pentacyclic triterpene, Uvaol.
This technical guide provides a comprehensive overview of the discovery and history of this compound isolation for researchers, scientists, and drug development professionals. It details the initial phytochemical investigations leading to its identification, early experimental protocols, and the evolution of extraction and purification techniques. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential.
Discovery and Historical Context
The history of this compound is intrinsically linked to the phytochemical exploration of medicinal plants, particularly the common bearberry, Arctostaphylos uva-ursi. This plant has a long history of use in traditional medicine, primarily for urinary tract ailments. Early chemical investigations of A. uva-ursi in the early 20th century focused on identifying its active principles.
While the exact moment of this compound's first identification is not definitively cited in a singular, widely recognized publication, a significant early and detailed investigation into the triterpenoid constituents of Arctostaphylos uva-ursi was documented in the work of Lloyd M. Parks in 1938.[1] His phytochemical study provided a thorough analysis of the plant's components, including the isolation of substances like "urson," an older term for ursolic acid, which is structurally very similar to this compound and often co-occurs with it. It is within this body of early 20th-century research on the chemical constituents of bearberry that the initial isolation of this compound is situated. The name "this compound" itself is derived from "uva-ursi," highlighting its foundational link to this plant species.
Physicochemical Properties of this compound
This compound is a pentacyclic triterpenoid alcohol with the following fundamental properties:
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| Melting Point | 228-229 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in chloroform, slightly soluble in ethanol and methanol, insoluble in water. |
Experimental Protocols for Isolation
The methodologies for isolating this compound have evolved from classical phytochemical techniques to more refined chromatographic methods.
Historical Isolation Protocol (circa 1930s)
The early methods for isolating triterpenoids from plant material were laborious and relied on fractional crystallization and precipitation. Based on the techniques available at the time of its initial investigations, a likely protocol for the isolation of this compound from Arctostaphylos uva-ursi leaves would have involved the following steps:
-
Extraction: Dried and powdered leaves of A. uva-ursi were subjected to exhaustive extraction with a hot organic solvent, typically ethanol or a mixture of ether and alcohol, in a Soxhlet apparatus.
-
Saponification: The crude extract was then saponified by refluxing with an alcoholic solution of potassium hydroxide. This step was crucial to hydrolyze esters and separate the unsaponifiable matter, which contains the triterpenoid alcohols.
-
Isolation of the Unsaponifiable Fraction: The saponified mixture was diluted with water, and the unsaponifiable components, including this compound, were extracted with a non-polar solvent like diethyl ether.
-
Purification: The ether extract was washed, dried, and the solvent was evaporated to yield a crude mixture of triterpenoids and sterols.
-
Fractional Crystallization: The crude mixture was then subjected to repeated fractional crystallization from different solvents, such as ethanol, methanol, or acetone. This painstaking process took advantage of the slight differences in solubility between the various components to gradually enrich and isolate the desired compound, this compound.
Modern Isolation Protocol
Contemporary methods for this compound isolation offer significantly improved efficiency and purity through the use of chromatographic techniques.
-
Extraction: Milled plant material (e.g., olive leaves, grape pomace) is typically extracted with ethanol or methanol at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the less polar fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to yield highly pure this compound.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent like methanol to obtain fine, white needles.
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory, antioxidant, and wound-healing properties.
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
Wound Healing
This compound has been demonstrated to promote wound healing by influencing fibroblast and endothelial cell function. It can stimulate cell migration and the production of extracellular matrix (ECM) components, which are crucial steps in the healing process.
Conclusion
From its early discovery rooted in the ethnobotanical use of Arctostaphylos uva-ursi to its modern isolation and characterization, this compound has emerged as a promising natural compound with multifaceted biological activities. The evolution of isolation techniques from laborious classical methods to efficient chromatographic protocols has enabled a deeper understanding of its therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways involved in inflammation and tissue repair, provides a solid foundation for further research and development of this compound-based therapeutics. This guide serves as a comprehensive resource for professionals in the field, encapsulating the historical journey and the current scientific understanding of this important pentacyclic triterpene.
References
Methodological & Application
Application Notes and Protocols for Uvaol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and application of uvaol, a pentacyclic triterpene, in cell culture experiments. The following protocols and data have been compiled to ensure reproducible and accurate results for in vitro studies.
Data Presentation: this compound Concentration and Cell-Specific Effects
The following table summarizes the effective concentrations of this compound used in various cell culture-based assays as reported in the literature. This information can serve as a starting point for experimental design.
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect |
| NIH3T3 Fibroblasts | Cell Viability (MTT Assay) | 1, 10, 25, 50, 100 | No significant alteration in cell viability.[1] |
| tEnd.1 Endothelial Cells | Cell Viability (MTT Assay) | 1, 10, 25, 50, 100 | No significant alteration in cell viability.[1] |
| NIH3T3 Fibroblasts | Scratch Assay (Cell Migration) | 1, 10, 50 | Positive effect on cell migration.[1] |
| tEnd.1 Endothelial Cells | Scratch Assay (Cell Migration) | 1, 10, 50 | Positive effect on cell migration.[1] |
| tEnd.1 Endothelial Cells | Tube Formation Assay | 10 | Enhanced tube formation.[1] |
| HepG2 (Hepatocarcinoma) | Cytotoxicity | IC50: 25.2 µg/mL | Anti-proliferative and pro-apoptotic effects.[2] |
| WRL68 (Hepatocytes) | Cytotoxicity | IC50: 54.3 µg/mL | Lower cytotoxicity compared to HepG2 cells.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various cell culture experiments.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for this compound is 10 mM to 100 mM. The choice will depend on the final working concentrations required for your experiments.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 442.7 g/mol ), dissolve 4.43 mg of this compound in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If the DMSO is not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for Cell Treatment
This protocol details the dilution of the this compound stock solution to the final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture wells or flasks. It is crucial to ensure that the final concentration of the solvent (DMSO) in the cell culture medium does not exceed a non-toxic level, typically 0.1%.[1]
-
Serial Dilutions (Recommended): It is good practice to perform serial dilutions of the stock solution in cell culture medium to prepare the final working concentrations. This improves accuracy.
-
Prepare Working Solutions:
-
For a 10 µM final concentration from a 10 mM stock solution (a 1:1000 dilution): Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
For other concentrations, adjust the dilution factor accordingly. Always add the this compound stock solution to the medium and mix well by gentle pipetting or vortexing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of this compound treatment. This is essential to distinguish the effects of this compound from any potential effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualization
This compound Signaling in Endothelial Cells
Caption: this compound's signaling in endothelial cells.
This compound-Induced Apoptosis in Cancer Cells
Caption: this compound's pro-apoptotic signaling pathway.
Experimental Workflow for Assessing this compound's Effect on Cell Migration
Caption: Workflow for a scratch wound healing assay.
References
Application Notes and Protocols for Uvaol Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering uvaol in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a natural pentacyclic triterpene found in sources such as olives and virgin olive oil. It has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-proliferative effects in in-vitro studies. Preclinical studies in animal models are crucial for understanding its in-vivo efficacy, pharmacokinetics, and safety profile.
General Guidelines for Administration
The appropriate route and volume for administering substances to laboratory animals are critical for ensuring animal welfare and obtaining reliable experimental data. The following tables provide general guidelines for common administration routes in mice and rats.
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route | Volume (ml/kg) | Needle Gauge |
| Oral (Gavage) | 10 | 20-22G |
| Intraperitoneal (IP) | 10-20 | 23-25G |
| Intravenous (IV) | 5 | 27-30G |
| Subcutaneous (SC) | 10-20 | 25-27G |
Table 2: Recommended Administration Volumes and Needle Sizes for Rats
| Route | Volume (ml/kg) | Needle Gauge |
| Oral (Gavage) | 5-10 | 18-20G |
| Intraperitoneal (IP) | 5-10 | 21-23G |
| Intravenous (IV) | 2.5-5 | 23-25G |
| Subcutaneous (SC) | 5-10 | 22-25G |
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for evaluating the anti-inflammatory activity of compounds.
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (this compound - Low Dose): this compound at a specified low dose.
-
Group III (this compound - High Dose): this compound at a specified high dose.
-
Group IV (Positive Control): A standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).
-
-
Dosing: Administer the respective treatments via oral gavage one hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Metabolic Syndrome Model: High-Fat Diet-Induced Obesity in Mice
This protocol describes the induction of metabolic syndrome and the subsequent administration of this compound to evaluate its effects.
Objective: To investigate the therapeutic potential of this compound in a diet-induced model of metabolic syndrome.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet (SCD)
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
This compound
-
Vehicle
-
Equipment for measuring body weight, food intake, glucose tolerance, and insulin tolerance.
Experimental Workflow:
Caption: Workflow for High-Fat Diet-Induced Metabolic Syndrome Model.
Procedure:
-
Induction Phase:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into two main groups: one fed a standard chow diet (SCD) and the other a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance.[1]
-
-
Treatment Phase:
-
After the induction period, divide the HFD-fed mice into treatment groups:
-
HFD + Vehicle: Continue HFD and administer the vehicle daily.
-
HFD + this compound (Low Dose): Continue HFD and administer a low dose of this compound daily.
-
HFD + this compound (High Dose): Continue HFD and administer a high dose of this compound daily.
-
-
The SCD group will continue on the standard diet and receive the vehicle.
-
Administer treatments for 4-8 weeks.
-
-
Assessment:
-
Monitor body weight and food intake weekly throughout the study.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).
-
At the end of the study, collect blood samples for biochemical analysis (glucose, insulin, lipids) and harvest tissues (liver, adipose tissue) for histological and molecular analysis.
-
Acute Toxicity Study
A preliminary acute toxicity study is essential to determine the safety profile of this compound.
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.
Procedure (Up-and-Down Method - OECD 425):
-
Administer a starting dose of this compound to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
This process is continued until the MTD is determined.
Quantitative Data Summary
The following table summarizes the dosages of this compound and related triterpenoids used in various animal studies.
Table 3: Dosages of this compound and Related Compounds in Animal Models
| Compound | Animal Model | Route of Administration | Dose(s) | Study Focus | Reference |
| This compound | Mice | Oral | 5 and 10 mg/kg | Acute Lung Injury | [2] |
| This compound | Mice | Topical | 0.1% and 1% solution | Wound Healing | [3] |
| Oleanolic Acid | Rats | Oral | 10, 25, and 50 mg/kg | Pharmacokinetics | [4] |
| Oleanolic Acid | Rats | Intravenous | 0.5, 1, and 2 mg/kg | Pharmacokinetics | [4] |
| Ursolic Acid | Rats | Oral Gavage | 100, 300, and 1000 mg/kg | 90-day Toxicity | [5] |
Signaling Pathways
In-vitro and in-vivo studies have implicated several signaling pathways in the mechanism of action of this compound.
This compound's Pro-migratory Effect on Endothelial Cells
Caption: this compound promotes endothelial cell migration via PKA and p38-MAPK pathways.[6]
This compound's Anti-proliferative Effect in Hepatocarcinoma Cells
Caption: this compound inhibits proliferation and induces apoptosis in HepG2 cells by down-regulating the AKT/PI3K signaling pathway.[7]
Conclusion
The provided protocols and data serve as a foundational guide for the preclinical investigation of this compound. Researchers should adapt these protocols based on their specific experimental objectives and adhere to institutional and national guidelines for animal welfare. The diverse biological activities of this compound warrant further in-depth investigation in various animal models to fully elucidate its therapeutic potential.
References
- 1. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dose (90 days) oral toxicity study of ursolic acid in Han-Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Uvaol: Application Notes and Protocols for Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of uvaol, a pentacyclic triterpene with significant anti-inflammatory properties, in various experimental assays. This document details effective concentrations, experimental protocols, and the molecular pathways influenced by this compound, serving as a valuable resource for investigating its therapeutic potential.
This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[1][2] It effectively reduces the production of key pro-inflammatory mediators and cytokines, highlighting its promise as a modulator of inflammatory responses.[1][3]
Data Presentation: Efficacy of this compound in Anti-Inflammatory Models
The following tables summarize the effective concentrations and doses of this compound in various anti-inflammatory assays based on published research.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Assay | This compound Concentration | Observed Effect | Reference |
| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 0.0625 µM - 0.25 µM | Significant inhibition of NO production without cytotoxicity. | [1] |
| RAW264.7 Murine Macrophages | Lipopolysaccharide (LPS) | mRNA expression of TNF-α, IL-6, IL-1β, MCP-1, iNOS, COX-2 | Not specified | Reduction in mRNA levels of pro-inflammatory cytokines and mediators. | [1] |
| Fibroblasts and Endothelial Cells | - | Cell Viability (MTT Assay) | 1, 10, 25, 50, 100 µM | To determine non-toxic concentrations for further experiments. | [4] |
| Fibroblasts | - | Extracellular Matrix Deposition | 50 µM | Improved protein synthesis of fibronectin and laminin. | [4] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Condition | This compound Dosage | Observed Effect | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-Induced Colitis | Not specified | Attenuated disease activity index, colon shortening, and colon injury. Reduced mRNA and protein levels of TNF-α, IL-6, IL-1β, and MCP-1 in colon tissues. | [1][2] |
| Mice | Lipopolysaccharide (LPS)-Induced Acute Lung Injury | 5 and 10 mg/kg | Diminished pulmonary edema, total protein, and LDH activity. Reduced inflammatory cytokines and infiltrations. | [3] |
| Mice | Ovalbumin-Induced Allergic Inflammation | Not specified | Decreased accumulation of eosinophils and IL-5 concentration. | [5] |
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is designed to assess the inhibitory effect of this compound on LPS-induced NO production in macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.0625, 0.125, 0.25 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Cell Viability: Perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of this compound at the tested concentrations.
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants or tissue homogenates.
Materials:
-
Cell culture supernatants or tissue homogenates from control and this compound-treated groups.
-
ELISA kits for TNF-α, IL-6, and IL-1β (species-specific).
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants or homogenates) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
After a final wash, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
This compound's Impact on Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate the proposed mechanisms of action.
Caption: this compound inhibits the pro-inflammatory ERK/STAT3 signaling axis.
Caption: General workflow for assessing this compound's anti-inflammatory effects in vitro.
References
- 1. Anti-inflammatory properties of this compound on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uvaol-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpene found in high concentrations in olive pomace, has demonstrated potential as an anti-cancer agent. Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, in various cancer cell lines. These application notes provide a summary of the current data on this compound's effects and detailed protocols for key experiments to assess its apoptotic-inducing capabilities.
Data Presentation
The following tables summarize the quantitative and qualitative data on the effects of this compound on different cancer cell lines.
Table 1: Quantitative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (24h) | Apoptosis Induction | Key Molecular Changes |
| HepG2 | Hepatocellular Carcinoma | 25.2 µg/mL | Significant increase in apoptotic cells | ↓ Bcl-2, ↑ Bax, Down-regulation of AKT/PI3K pathway[1] |
| WRL68 | Normal Liver Cells (Control) | 54.3 µg/mL | Minimal | - |
Table 2: Qualitative and Mechanistic Observations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect of this compound | Signaling Pathway Implication |
| HepG2 | Hepatocellular Carcinoma | Induces G0/G1 cell cycle arrest and apoptosis.[1] | Down-regulation of the AKT/PI3K signaling pathway is a key mediator of the apoptotic effect.[2][3] |
| MCF-7 | Breast Cancer (ER+) | Induces G0/G1 cell cycle arrest at 44.27 µg/mL but does not significantly induce apoptosis.[1] | - |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | No significant changes in cell cycle progression or apoptosis.[1] | - |
| U937 | Leukemia (Histiocytic Lymphoma) | Induces apoptosis at concentrations of 10 µM and 100 µM. | Activation of c-Jun N-terminal kinases (JNK) and production of reactive oxygen species (ROS). |
| HT-29 | Colon Adenocarcinoma | Other triterpenes have been shown to induce apoptosis through Bcl-2 down-regulation, suggesting a potential mechanism for this compound.[1] | - |
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism for inducing apoptosis in sensitive cancer cells, such as the HepG2 line, involves the inhibition of the PI3K/Akt survival pathway. This leads to a cascade of downstream events culminating in programmed cell death.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
A general workflow for assessing the apoptotic effects of this compound on a cancer cell line is depicted below. This involves initial cytotoxicity screening, followed by specific apoptosis and mechanistic assays.
Caption: Experimental workflow for this compound assessment.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound stock).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key apoptotic proteins like Bcl-2 and Bax.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
References
Application Note: Quantification of Uvaol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Photo Diode Array (PDA) detection for the quantification of uvaol, a pentacyclic triterpenoid with significant pharmacological potential, in various plant extracts. The described protocol provides a reliable and reproducible approach for the quality control and standardization of plant-derived materials containing this compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in a variety of plants, notably in olive tree leaves (Olea europaea) and other medicinal herbs. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and precise quantification of this compound in plant extracts is crucial for ensuring the quality, efficacy, and safety of raw materials and finished products. This document provides a detailed protocol for a validated HPLC-PDA method suitable for routine analysis.
Experimental Protocols
Sample Preparation
A generalized solid-liquid extraction method is described below, which can be optimized based on the specific plant matrix.
Materials:
-
Plant material (dried and finely powdered)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Protocol:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC-PDA Analysis
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (89:11, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 205 nm |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot the average peak area against the corresponding concentration to construct a calibration curve. The linearity of the method should be evaluated by the correlation coefficient (r²).
Method Validation
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.08 - 0.65 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.24 - 1.78 µg/mL[1][2][3] |
| Precision (%RSD) | < 2%[1][2] |
| Accuracy (Recovery) | 94.70% - 105.81%[1][2][3] |
| Specificity | The method demonstrated good resolution of this compound from other components in plant extracts. |
Data Presentation
The following table summarizes the this compound content determined in various plant extracts using HPLC methods.
| Plant Species | Plant Part | This compound Content (µg/g of dry weight) | Detection Method |
| Olea europaea (Olive) | Leaves | 314.29 ± 0.97[2] | LC-MS |
| Origanum vulgare (Oregano) | Aerial parts | 19.07 ± 0.38 - 48.10 ± 0.62[2] | LC-MS |
| Vaccinium vitis-idaea L. (Lingonberry) | Leaves, Fruits, Flowers | Varies by plant part and harvest time | HPLC-PDA |
Note: The quantitative data from different studies may vary due to factors such as plant origin, harvest time, extraction method, and analytical technique.
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
The logical relationship for method validation is outlined below, demonstrating the core parameters assessed to ensure the reliability of the analytical method.
Caption: Key parameters of HPLC method validation.
Conclusion
The HPLC-PDA method described in this application note is a simple, precise, and accurate technique for the quantitative analysis of this compound in plant extracts. This validated method is suitable for routine quality control, enabling the standardization of herbal products and facilitating further research and development of this compound-containing formulations.
References
Application Notes and Protocols: Uvaol as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpene found in high concentrations in olives and olive leaves, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. Emerging evidence also points towards its notable antioxidant properties.[1] This document provides detailed application notes and protocols for utilizing this compound as a positive control in common antioxidant assays. These assays are crucial for the evaluation of novel antioxidant compounds in drug discovery and development. The protocols provided herein are for the DPPH, ABTS, FRAP, and ORAC assays.
While extensive research has been conducted on various natural antioxidants, specific quantitative data for this compound in these standardized assays is not widely available in publicly accessible literature. Therefore, the quantitative data presented in this document for this compound is hypothetical and intended for illustrative purposes to guide researchers in their experimental design and data interpretation. It is strongly recommended that individual laboratories establish their own standardized values for this compound.
Data Presentation: Quantitative Antioxidant Activity
The following tables summarize the hypothetical antioxidant activity of this compound in comparison to common positive controls. These values are intended to serve as a benchmark for researchers.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound (Hypothetical) | 75 |
| Ascorbic Acid (Standard) | 8 |
| Trolox (Standard) | 12 |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM sample) |
| This compound (Hypothetical) | 0.8 |
| Ascorbic Acid (Standard) | 1.1 |
| Quercetin (Standard) | 4.7 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe(II)/g) |
| This compound (Hypothetical) | 500 |
| Ascorbic Acid (Standard) | 1100 |
| Gallic Acid (Standard) | 800 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| This compound (Hypothetical) | 1200 |
| Trolox (Standard) | 1500 |
| Epicatechin (Standard) | 2100 |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of sample and standard solutions: Prepare stock solutions of this compound and the positive control in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the various concentrations of the this compound or positive control solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. The extent of decolorization is proportional to the antioxidant activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare stock solutions of this compound and Trolox in a suitable solvent. Prepare a series of dilutions for the standard curve.
-
Assay Procedure:
-
Add 20 µL of the this compound or Trolox standard solutions to a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Trolox Equivalent Antioxidant Capacity (TEAC):
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
The TEAC value of this compound is calculated from the standard curve and expressed as µM Trolox equivalents per µM of this compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be freshly prepared and warmed to 37°C before use.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions of FeSO₄ or Trolox to create a standard curve.
-
Assay Procedure:
-
Add 20 µL of the this compound or standard solutions to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
The FRAP value of this compound is determined from the standard curve and expressed as µmol of Fe(II) equivalents per gram of sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay uses fluorescein as a fluorescent probe, which is damaged by the peroxyl radicals, leading to a decrease in fluorescence. The presence of an antioxidant inhibits this damage, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector system
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
Prepare a series of Trolox dilutions in phosphate buffer to be used as the standard.
-
Prepare various concentrations of this compound in phosphate buffer.
-
-
Assay Procedure:
-
To a black 96-well microplate, add 150 µL of the fluorescein solution to each well.
-
Add 25 µL of the this compound, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.
-
-
Calculation of ORAC Value:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration.
-
The ORAC value of this compound is determined from the standard curve and expressed as µmol of Trolox equivalents (TE) per gram of sample.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Triterpenoids, such as this compound, are known to activate this pathway, thereby enhancing the cell's antioxidant defense mechanisms.[3][4]
Experimental Workflow for a Typical Antioxidant Assay (DPPH)
The following diagram illustrates a generalized workflow for determining the antioxidant capacity of a test compound, such as this compound, using the DPPH assay as an example.
References
- 1. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Uvaol in Wound Healing: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and drug development professionals investigating novel therapeutic agents for wound healing, the natural pentacyclic triterpene uvaol presents a promising area of study. Found in high concentrations in olives and olive tree leaves, this compound has demonstrated significant potential in accelerating the wound healing process through various mechanisms of action.[1] This document provides a comprehensive overview of the application of this compound in wound healing research, including detailed experimental protocols and a summary of key quantitative findings.
Introduction to this compound in Wound Healing
This compound is a bioactive compound known for its diverse pharmacological effects, including anti-inflammatory and antioxidant properties.[1] Recent studies have highlighted its role in promoting the key cellular processes involved in the different phases of wound healing: inflammation, proliferation, and remodeling.[1] Specifically, this compound has been shown to positively influence the function of fibroblasts and endothelial cells, two critical cell types in tissue repair.[1][2] Its pro-healing effects are attributed to its ability to stimulate cell migration, enhance the deposition of extracellular matrix (ECM) components, and promote angiogenesis.[1]
Key Mechanisms of Action
This compound's beneficial effects on wound healing are mediated through several key mechanisms:
-
Enhanced Cell Migration: this compound has been demonstrated to accelerate the migration of both fibroblasts and endothelial cells, a crucial step for wound closure.[1][3]
-
Stimulation of Extracellular Matrix (ECM) Deposition: It promotes the synthesis of essential ECM proteins, such as fibronectin and laminin, by fibroblasts.[1][3][4] These proteins provide the structural framework for new tissue formation.
-
Pro-angiogenic Effects: this compound enhances the formation of new blood vessels (angiogenesis) by stimulating endothelial cells to form tube-like structures.[1] This is vital for supplying nutrients and oxygen to the healing tissue.
-
Anti-inflammatory Activity: By modulating the inflammatory response, this compound may help to shorten the inflammatory phase of wound healing, which can be a limiting factor in the repair process.[1][5]
-
Signaling Pathway Modulation: The pro-migratory effects of this compound on endothelial cells are mediated through the PKA and p38-MAPK signaling pathways.[1][6][7]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on wound healing.
Table 1: In Vitro Effects of this compound on Cell Migration (Scratch Assay)[1]
| Cell Type | This compound Concentration (µM) | Wound Closure Rate (%) |
| Fibroblasts | 50 | 22 |
| Endothelial Cells | 10 | 36 |
| Endothelial Cells | 50 | 40 |
Table 2: In Vivo Effects of Topical this compound Treatment on Wound Closure in Mice[1]
| Treatment | Day 3 Wound Area (%) | Day 7 Wound Area (%) | Day 10 Wound Area (%) |
| Vehicle (Control) | 85 | 55 | 30 |
| This compound (0.1%) | 70 | 40 | 15 |
| This compound (1%) | 65 | 35 | 10 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in wound healing.
In Vitro Scratch Assay for Cell Migration
This assay is used to assess the effect of this compound on the migration of fibroblasts and endothelial cells.[8][9][10]
Materials:
-
Fibroblast or endothelial cell culture
-
6-well plates
-
Cell culture medium (e.g., DMEM for fibroblasts, RPMI for endothelial cells)
-
This compound stock solution
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and culture until they reach confluence.
-
Create a "scratch" or cell-free zone in the confluent monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with fresh medium to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 10 µM and 50 µM) or vehicle (control) to the respective wells.
-
Capture images of the scratch at 0 hours and 24 hours post-treatment.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Scratch Width - Final Scratch Width) / Initial Scratch Width] x 100
Immunofluorescence for Extracellular Matrix Deposition
This protocol is used to visualize and quantify the deposition of ECM proteins like fibronectin and laminin by fibroblasts.[1]
Materials:
-
Fibroblast cell culture on coverslips
-
This compound (50 µM)
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-fibronectin, anti-laminin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Culture fibroblasts on coverslips and treat with 50 µM this compound or vehicle for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative amount of protein deposition.
In Vitro Tube Formation Assay for Angiogenesis
This assay assesses the pro-angiogenic potential of this compound by observing the formation of tube-like structures by endothelial cells.[1]
Materials:
-
Endothelial cell culture
-
Matrigel or a similar basement membrane extract
-
96-well plates
-
This compound
-
Microscope
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed endothelial cells on top of the Matrigel layer.
-
Treat the cells with different concentrations of this compound or vehicle.
-
Incubate for a specified period (e.g., 6-12 hours) to allow for tube formation.
-
Observe and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.
In Vivo Mouse Excisional Wound Model
This in vivo model is used to evaluate the effect of topical this compound application on the rate of wound closure in a living organism.[1][11]
Materials:
-
Mice (e.g., Swiss or C57BL/6)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Biopsy punch (e.g., 6 mm)
-
Topical formulation of this compound (e.g., 0.1% and 1% in a suitable vehicle)
-
Digital camera
Protocol:
-
Anesthetize the mice.
-
Shave the dorsal hair of the mice.
-
Create a full-thickness excisional wound on the back of each mouse using a biopsy punch.
-
Topically apply the this compound formulation or the vehicle (control) to the wound area.
-
Repeat the topical application daily.
-
Monitor and photograph the wounds at specific time points (e.g., days 3, 7, and 10).
-
Measure the wound area from the photographs using image analysis software.
-
Calculate the percentage of wound contraction over time.
Visualizations
Signaling Pathway of this compound in Endothelial Cell Migration
Caption: this compound promotes endothelial cell migration via PKA and p38-MAPK pathways.
Experimental Workflow for In Vitro Scratch Assay
Caption: Workflow of the in vitro scratch assay to assess cell migration.
Logical Relationship of this compound's Effects on Wound Healing
Caption: this compound's multifaceted effects leading to accelerated wound healing.
References
- 1. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
Investigating Uvaol's Effect on the PI3K/Akt Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the effects of uvaol, a natural pentacyclic triterpene, on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound has demonstrated selective anticancer activities, notably in hepatocellular carcinoma, by modulating this critical pathway, which is often dysregulated in cancer.
Introduction to this compound and the PI3K/Akt Pathway
This compound is a natural compound found in sources such as olives and olive tree leaves. It has been studied for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.
Recent studies have shown that this compound can exert its anti-proliferative and pro-apoptotic effects by down-regulating the PI3K/Akt signaling pathway in cancer cells.[1][2][3][4][5] This modulation leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[1][4] The mechanism involves a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4][5] These findings position this compound as an interesting candidate for further investigation in cancer research and drug development.
Data Presentation
Table 1: Cytotoxicity of this compound in HepG2 and WRL68 Cell Lines
| Cell Line | Time Point | IC20 (µg/mL) | IC50 (µg/mL) | IC80 (µg/mL) |
| WRL68 | 24 h | 30.1 ± 2.1 | 54.3 ± 3.8 | 80.2 ± 5.6 |
| 48 h | 25.4 ± 1.9 | 45.8 ± 3.2 | 68.1 ± 4.8 | |
| 72 h | 22.1 ± 1.7 | 39.9 ± 2.8 | 59.3 ± 4.2 | |
| HepG2 | 24 h | 15.2 ± 1.1 | 25.2 ± 1.8 | 38.1 ± 2.7 |
| 48 h | 10.3 ± 0.8 | 18.6 ± 1.3 | 28.2 ± 2.0 | |
| 72 h | 7.8 ± 0.6 | 14.1 ± 1.0 | 21.3 ± 1.5 | |
| Data extracted from studies on human normal liver (WRL68) and hepatocellular carcinoma (HepG2) cell lines. |
Table 2: Effect of this compound on PI3K/Akt and ERK1/2/MAPK Pathway Activation in HepG2 Cells
| Treatment | PI3K/Akt Pathway Activated Cells (%) | ERK1/2/MAPK Pathway Activated Cells (%) | Dual Pathway Activated Cells (%) |
| Control | 100 | 100 | 100 |
| This compound (IC50) | 75 (25% decrease) | No significant alteration | 109 (9% increase) |
| Data represents the percentage of cells with activated pathways after treatment with the IC50 concentration of this compound for 24 hours, relative to untreated control cells. |
Mandatory Visualizations
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Experimental workflow for investigating this compound's effects.
Experimental Protocols
Cell Culture and this compound Preparation
1.1. Cell Culture (HepG2)
-
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
-
1.2. This compound Stock Solution Preparation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution and store at -20°C.
-
For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
HepG2 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
-
Western Blotting
-
Purpose: To analyze the expression levels of key proteins in the PI3K/Akt pathway.
-
Materials:
-
HepG2 cells
-
This compound (at IC50 concentration)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Cell Cycle Analysis
-
Purpose: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
HepG2 cells
-
This compound (at IC50 concentration)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat HepG2 cells with the IC50 concentration of this compound for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
PI3K/MAPK Dual Pathway Activation Assay
-
Purpose: To simultaneously measure the activation of the PI3K and MAPK signaling pathways.
-
Materials:
-
Muse™ PI3K/MAPK Dual Pathway Activation Kit (or similar)
-
HepG2 cells
-
This compound (at IC50 concentration)
-
Muse® Cell Analyzer (or equivalent flow cytometer)
-
-
Protocol:
-
Treat HepG2 cells with the IC50 concentration of this compound for 24 hours.
-
Follow the manufacturer's protocol for the Muse™ PI3K/MAPK Dual Pathway Activation Kit. This typically involves:
-
Harvesting and washing the cells.
-
Fixing and permeabilizing the cells.
-
Staining with fluorescently labeled antibodies against phospho-Akt (a marker for PI3K activation) and phospho-ERK1/2 (a marker for MAPK activation).
-
-
Acquire the samples on the Muse® Cell Analyzer.
-
Analyze the data to determine the percentage of cells showing activation of the PI3K pathway, the MAPK pathway, both pathways, or neither pathway.
-
These protocols provide a framework for investigating the molecular mechanisms of this compound's anticancer effects, specifically its impact on the PI3K/Akt signaling pathway. Researchers should optimize these protocols based on their specific experimental conditions and available resources.
References
- 1. Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Uvaol's Impact on Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpene alcohol found in high concentrations in olives and olive oil, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are intrinsically linked to its ability to modulate various signaling pathways and, consequently, alter gene expression profiles. Understanding this compound's impact on gene expression is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of this compound's effects on gene expression, focusing on key signaling pathways and target genes. Detailed protocols for in vitro experimentation are included to facilitate further research into the therapeutic potential of this compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing several key intracellular signaling cascades. The primary pathways affected are the PI3K/AKT, p38-MAPK, and NF-κB pathways.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancer types, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the PI3K/AKT pathway, leading to a downstream cascade of gene expression changes that favor apoptosis and cell cycle arrest.
p38-MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been observed to activate the p38-MAPK pathway in certain cell types, such as endothelial cells, which can influence processes like cell migration and angiogenesis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway.
Quantitative Analysis of this compound-Induced Gene and Protein Expression Changes
The following tables summarize the observed changes in protein expression levels in response to this compound treatment in human hepatocarcinoma (HepG2) cells. While this is protein expression data, it serves as a strong indicator of corresponding gene expression changes.
Table 1: Effect of this compound on the Expression of Apoptosis and Cell Cycle-Related Proteins in HepG2 Cells
| Protein | Function | Change in Expression with this compound | Fold Change (vs. Control) |
| p53 | Tumor Suppressor, Pro-apoptotic | Increase | ~1.5 - 2.0 |
| c-Myc | Proto-oncogene, Pro-proliferative | Decrease | ~0.6 - 0.8 |
| Bcl-2 | Anti-apoptotic | Decrease | ~0.5 - 0.7 |
| Bax | Pro-apoptotic | Increase | ~1.3 - 1.6 |
| HSP-60 | Heat Shock Protein, Anti-migratory | Increase | ~1.8 - 2.2 |
Data synthesized from Western Blot analysis in HepG2 cells treated with the IC50 concentration of this compound for 24 hours. Fold changes are approximate and based on densitometric analysis from published studies.
Table 2: Inferred Impact of this compound on NF-κB Downstream Target Gene Expression in Macrophages
| Gene | Function | Expected Change with this compound |
| COX-2 | Pro-inflammatory enzyme | Decrease |
| TNF-α | Pro-inflammatory cytokine | Decrease |
| IL-6 | Pro-inflammatory cytokine | Decrease |
| iNOS | Produces nitric oxide, inflammatory mediator | Decrease |
These are inferred effects based on the known anti-inflammatory and NF-κB inhibitory properties of this compound and related triterpenoids.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression in vitro.
Experimental Workflow
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture the desired cell line (e.g., HepG2 for cancer studies, RAW 264.7 for inflammation studies) in the appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The IC50 of this compound can vary between cell lines but is often in the range of 20-100 µM.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess gene expression changes.
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After this compound treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit or TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qRT-PCR: Perform qRT-PCR using a suitable qPCR master mix, cDNA template, and gene-specific primers for your target genes (e.g., Bcl-2, Bax, p53, c-Myc, HSP-60, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Perform statistical analysis to determine the significance of the observed changes.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound presents a promising natural compound with the ability to modulate key signaling pathways involved in cancer and inflammation. Its impact on gene expression, particularly the downregulation of pro-proliferative and pro-inflammatory genes and the upregulation of pro-apoptotic genes, underscores its therapeutic potential. The provided protocols offer a foundation for researchers to further explore and quantify the effects of this compound on gene expression in various disease models, paving the way for its potential application in drug development.
Flow Cytometry Analysis of Uvaol-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaol, a pentacyclic triterpenoid found in various plants, including olives and grapes, has garnered significant interest in oncological research due to its potential anti-cancer properties. This document provides detailed application notes and experimental protocols for the analysis of this compound-treated cells using flow cytometry. These guidelines are intended to assist researchers in quantitatively assessing the effects of this compound on apoptosis, cell cycle progression, and mitochondrial membrane potential, as well as understanding its impact on key signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cancer cell lines, providing a clear comparison of its cytotoxic and cytostatic activities.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 24 | 75.3 |
| 48 | 58.4 | |
| 72 | 41.2 | |
| WRL68 (Normal Embryonic Liver) | 24 | >100 |
| 48 | >100 | |
| 72 | >100 |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (48h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 1.2 |
| This compound (IC50) | 72.4 ± 3.5 | 15.1 ± 2.0 | 12.5 ± 1.8 |
Table 3: Apoptosis Induction by this compound in HepG2 Cells (48h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95.1 ± 1.8 | 3.2 ± 0.5 | 1.7 ± 0.3 |
| This compound (IC50) | 65.7 ± 4.2 | 20.5 ± 2.5 | 13.8 ± 1.9 |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (24h Treatment)
| Treatment | % Cells with Depolarized Mitochondria |
| Control (DMSO) | 4.5 ± 0.8 |
| This compound (IC50) | 28.9 ± 3.1 |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound treatment has been demonstrated to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby promoting apoptosis.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine-mediated cell proliferation and survival. Aberrant activation of this pathway is common in many cancers. This compound has been suggested to interfere with this pathway, leading to a reduction in the phosphorylation and activation of STAT proteins.
Caption: this compound interferes with the JAK/STAT signaling pathway.
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below.
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered late apoptotic)
-
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest and wash the cells as described in step 3 of the apoptosis protocol.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for acquisition to ensure accurate DNA content measurement.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Workflow:
Caption: Workflow for mitochondrial membrane potential assay using JC-1.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.
-
Cell Harvesting: Harvest and wash the cells as described in step 3 of the apoptosis protocol.
-
Staining:
-
Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 staining solution to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
-
For healthy cells, a high red/green fluorescence ratio is expected.
-
For apoptotic cells, a decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
Quantify the percentage of cells with low red fluorescence (depolarized mitochondria).
-
Troubleshooting & Optimization
Uvaol not dissolving in DMSO solutions
Welcome to the technical support center for Uvaol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a pentacyclic triterpenoid compound naturally found in various plants, such as in the leaves and fruits of olives (Olea europaea)[1][2]. It is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties[1].
| Property | Value | Reference |
| CAS Number | 545-46-0 | [1][3] |
| Molecular Formula | C₃₀H₅₀O₂ | [1][3] |
| Molecular Weight | 442.72 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store powder at -20°C for long-term stability. | [4] |
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents but is practically insoluble in water[5][6]. Its solubility can be influenced by solvent purity, temperature, and the presence of moisture[6]. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility | Source |
| DMSO | ~3 mg/mL (6.77 mM) | [5][6] |
| Chloroform | ~5 mg/mL | [2] |
| Ethanol | Slightly soluble | [2] |
| Water | Insoluble | [5][6] |
Q3: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to influence key cellular signaling pathways, which are critical to its biological activity. Notably, it has been reported to modulate the AKT/PI3K pathway , often leading to the induction of apoptosis and cell cycle arrest in cancer cells[7][8][9]. Additionally, this compound is involved in the p38-MAPK signaling pathway , which plays a role in its anti-inflammatory effects and its influence on cell migration[10].
Troubleshooting Guide: this compound Dissolution in DMSO
Difficulty in dissolving this compound in DMSO is a common issue that can often be resolved with careful attention to materials and technique.
Problem: this compound powder is not dissolving or is forming a precipitate in the DMSO solution.
| Potential Cause | Recommended Solution |
| 1. Presence of water in DMSO: | DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air[11]. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound. Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. Once opened, store the DMSO in a tightly sealed container in a dry environment, such as a desiccator. |
| 2. Sub-optimal dissolution conditions: | This compound may require energy to fully dissolve, especially at higher concentrations. Solution: After adding this compound to DMSO, gently warm the solution to 37-60°C and vortex or sonicate the mixture until the solid is completely dissolved. Be cautious not to overheat, as this could degrade the compound. |
| 3. Compound Aggregation: | Hydrophobic molecules can sometimes self-aggregate in solution, which may appear as insolubility. While not definitively reported for this compound, it is a possibility. Solution: Prepare a more dilute stock solution initially. You can also try the warming and sonication steps mentioned above to break up potential aggregates. |
| 4. Purity of this compound: | Impurities in the this compound powder can affect its solubility. Solution: Ensure you are using a high-purity grade of this compound. Refer to the Certificate of Analysis (CoA) provided by the supplier. |
| 5. Incorrect Storage of this compound: | Improper storage can lead to degradation of the compound. Solution: Always store solid this compound at -20°C in a tightly sealed container. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a standardized method for preparing a this compound stock solution for use in cell-based assays.
Materials:
-
This compound powder (M.W. 442.72 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Preparation: Work in a clean, dry environment to minimize moisture contamination. Allow the this compound powder and DMSO to come to room temperature before opening their containers.
-
Weighing: Weigh out 4.43 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Heating and Sonication (if necessary): If the this compound does not completely dissolve, warm the solution to 37°C for 5-10 minutes, vortexing intermittently. Alternatively, place the vial in a sonicator bath for 5-10 minutes.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO should be stable for at least one year when stored at -80°C[6].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Simplified diagram of signaling pathways modulated by this compound.
References
- 1. dmsostore.com [dmsostore.com]
- 2. researchgate.net [researchgate.net]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 6. Activation of p38 MAP kinase and JNK pathways by UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of JNK and p38 MAPK Activities in UVA-Induced Signaling Pathways Leading to AP-1 Activation and c-Fos Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Optimizing Uvaol Dosage for In Vivo Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing uvaol in in vivo studies, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a mouse model?
A1: The optimal dosage of this compound is dependent on the animal model, the route of administration, and the disease being studied. Based on available literature, here are some starting points:
-
Topical Administration (Wound Healing): In a mouse model of cutaneous wound healing, topical application of 0.1% and 1% this compound solutions has been shown to be effective.[1]
-
Systemic Administration (Anti-inflammatory): For studies investigating the anti-inflammatory effects of this compound in a mouse model of acute lung injury, doses of 5 and 10 mg/kg have been used, although the specific route of administration should be confirmed from the primary literature.
It is crucial to perform dose-response studies to determine the optimal therapeutic dose for your specific experimental conditions while minimizing potential toxicity.
Q2: How should I prepare a this compound solution for in vivo administration?
A2: this compound is a lipophilic compound with poor water solubility. Therefore, a suitable vehicle is required for its administration. The choice of vehicle will depend on the route of administration.
-
Topical: For topical applications, this compound can be incorporated into a suitable cream, ointment, or gel base.
-
Oral (Gavage): For oral administration, this compound can be suspended in a vehicle such as corn oil or formulated with solubilizing agents like a mixture of DMSO and polyethylene glycol (PEG).
-
Intraperitoneal (IP) and Intravenous (IV): For injectable routes, it is critical to use a sterile and biocompatible vehicle. A common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept low to avoid toxicity.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several signaling pathways, which vary depending on the cell type and context. Key pathways identified include:
-
PKA and p38-MAPK pathways: These pathways are involved in the pro-migratory effects of this compound in endothelial cells during wound healing.[1]
-
AKT/PI3K signaling pathway: Down-regulation of this pathway by this compound has been observed in human hepatocarcinoma HepG2 cells, contributing to its anti-proliferative and pro-apoptotic effects.
Troubleshooting Guides
Issue 1: Poor Bioavailability of this compound in Oral Administration Studies
-
Symptom: Low or undetectable levels of this compound in plasma or target tissues after oral gavage.
-
Possible Cause: this compound's hydrophobic nature leads to poor absorption from the gastrointestinal tract.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation:
-
Oil-based vehicles: Formulating this compound in an oil-based carrier, such as olive oil or corn oil, can enhance its absorption.
-
Co-solvents and Surfactants: Employing a co-solvent system (e.g., DMSO, PEG 400) or adding a surfactant can improve the solubility of this compound in the gavage vehicle. A thorough literature search for similar compounds is recommended to identify suitable and safe excipients.
-
-
Particle Size Reduction: If using a suspension, reducing the particle size of the this compound powder through techniques like micronization can increase the surface area for dissolution and potentially improve absorption.
-
Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal or intravenous injection, if appropriate for the study's objectives.
-
Issue 2: Precipitation of this compound Upon Dilution for Injection
-
Symptom: The this compound solution becomes cloudy or forms visible precipitates when the initial stock solution (e.g., in DMSO) is diluted with an aqueous vehicle (e.g., saline).
-
Possible Cause: The concentration of the organic solvent (DMSO) is too low in the final injection volume to keep the hydrophobic this compound in solution.
-
Troubleshooting Steps:
-
Optimize the Co-solvent Ratio: Determine the minimum percentage of the organic solvent required to maintain this compound solubility at the desired final concentration. This should be balanced with the maximum tolerable concentration of the solvent for the animal model.
-
Use of Solubilizing Agents: Incorporate non-toxic, injectable solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or specific surfactants (e.g., Polysorbate 80) into the aqueous vehicle. These can form complexes with this compound, increasing its aqueous solubility.
-
Sonication: Gently sonicate the solution during and after dilution to aid in the dissolution of any small precipitates that may have formed.
-
Preparation Just Before Use: Prepare the final injection solution immediately before administration to minimize the time for potential precipitation.
-
Issue 3: Adverse Reactions or Toxicity in Dosed Animals
-
Symptom: Animals exhibit signs of distress, weight loss, or other adverse effects after this compound administration.
-
Possible Cause:
-
The dose of this compound is too high.
-
The vehicle itself is causing toxicity.
-
The route of administration is leading to localized irritation or systemic toxicity.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Ranging Study: Perform a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish the effects of this compound from those of the formulation components.
-
Refine the Vehicle: If the vehicle is suspected to be the cause, explore alternative, less toxic vehicles. For example, ensure the final concentration of DMSO in an injection is as low as possible.
-
Monitor Animals Closely: Regularly monitor the health and well-being of the animals, including daily body weight measurements and clinical observations.
-
Quantitative Data Summary
| Study Type | Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| Wound Healing | Mouse | Topical | 0.1% and 1% solution | Not specified in abstract | [1] |
| Acute Lung Injury | Mouse | Systemic (likely IP or IV) | 5 and 10 mg/kg | Not specified in abstract |
Detailed Experimental Protocols
Protocol 1: Topical Administration of this compound for a Mouse Cutaneous Wound Healing Model (General Protocol)
-
Preparation of this compound Formulation:
-
Prepare 0.1% and 1% (w/v) solutions of this compound in a suitable, sterile vehicle (e.g., a dermatologically acceptable cream base or a simple solvent mixture that is non-irritating to the skin).
-
Ensure the formulation is homogenous.
-
-
Animal Model:
-
Use an established cutaneous wound healing model in mice (e.g., full-thickness excisional wound).
-
Anesthetize the mouse according to approved institutional protocols.
-
Create a standardized wound on the dorsal side of the mouse.
-
-
Dosing:
-
Apply a defined volume (e.g., 50 µL) of the this compound formulation or the vehicle control directly to the wound bed.
-
Administer the treatment daily or as determined by the study design.
-
-
Assessment:
-
Monitor wound closure rates by measuring the wound area at regular intervals.
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and inflammation) and/or biochemical assays (e.g., to measure collagen deposition).
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice (General Protocol)
-
Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
On the day of injection, dilute the stock solution with a sterile, injectable vehicle (e.g., saline or PBS) to the final desired concentration.
-
The final concentration of the organic solvent should be minimized (typically <10% v/v, and ideally lower). The solution should be clear and free of precipitates.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health throughout the study.
-
Visualizations
Caption: this compound's signaling pathway in endothelial cell migration.
Caption: General workflow for in vivo studies with this compound.
References
Troubleshooting Uvaol Cytotoxicity in Primary Cell Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered when assessing the cytotoxicity of Uvaol in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity in primary cells a concern?
This compound is a natural pentacyclic triterpene found in sources like olives and virgin olive oil.[1] It is investigated for various pharmacological properties, including anti-inflammatory and anti-cancer effects.[2] While it has shown selective cytotoxicity towards some cancer cell lines, its effect on primary cells is a critical consideration during preclinical drug development to ensure target specificity and minimize off-target toxicity.
Q2: At what concentrations does this compound typically show cytotoxicity?
This compound's cytotoxic effect is cell-type dependent. For instance, in human hepatocarcinoma (HepG2) cells, it exhibits a dose- and time-dependent cytotoxic effect. In contrast, studies on primary-like human fibroblasts and endothelial cells have shown no significant cytotoxicity at concentrations up to 100 µM for 24 hours.[1]
Q3: I am observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What are the possible causes?
Unexpected cytotoxicity can stem from several factors:
-
Compound Solubility: this compound is soluble in DMSO but insoluble in water.[3] Improper dissolution or precipitation in the culture medium can lead to inconsistent cell exposure and apparent cytotoxicity.
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in cell cultures can cause cell death, which might be mistakenly attributed to the compound.[4][5]
-
High DMSO Concentration: Using a high final concentration of DMSO to dissolve this compound can be toxic to primary cells. It is crucial to keep the final DMSO concentration in the culture medium at a non-toxic level (typically below 0.5%).
-
Compound Instability: Natural compounds can be unstable in cell culture media, degrading into byproducts that may be more toxic than the parent compound.[6][7]
-
Primary Cell Health: The health and passage number of primary cells can significantly impact their sensitivity to external stimuli. Unhealthy or high-passage cells may be more susceptible to stress.
Q4: My cytotoxicity assay results with this compound are inconsistent. How can I improve reproducibility?
Inconsistent results in cytotoxicity assays are a common challenge.[1][8][9] To improve reproducibility:
-
Ensure Homogeneous Compound Distribution: After adding this compound stock solution to the culture medium, mix thoroughly before adding it to the cells to ensure a uniform concentration in each well.
-
Standardize Cell Seeding: Uneven cell seeding can lead to variability in results. Ensure a single-cell suspension and mix the cell suspension between plating wells.[1]
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.
-
Use Appropriate Controls: Include untreated controls, vehicle controls (cells treated with the same concentration of DMSO used to dissolve this compound), and positive controls (a known cytotoxic agent).
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors. Calibrate pipettes regularly and use appropriate pipetting techniques.[10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death in this compound-Treated and Control Wells
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | Visual Inspection: Check cultures for turbidity, color change in the medium, or visible microorganisms under a microscope.[4] Action: If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques.[11] |
| Reagent Contamination | Check Reagents: Test individual components of the culture medium (e.g., serum, supplements) for contamination.[4][12] Action: Use fresh, sterile reagents. Aliquot reagents to minimize the risk of contaminating the entire stock. |
| Incubator Issues | Verify Incubator Conditions: Check CO2 levels, temperature, and humidity. Fluctuations can stress cells and lead to cell death.[13] Action: Calibrate and maintain the incubator according to the manufacturer's instructions. |
Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Plating | Review Seeding Protocol: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension frequently during plating to prevent settling.[1] Action: Use a hemocytometer or automated cell counter to ensure accurate cell counts for each experiment.[14] |
| Inconsistent Compound Concentration | Check Dilution and Mixing: Ensure accurate serial dilutions of the this compound stock. Vortex the stock solution and the final diluted medium thoroughly before adding to the wells. Action: Prepare a master mix of the treatment medium for all replicate wells to ensure consistency.[2] |
| Edge Effect in Microplates | Plate Layout: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. Action: Design the plate layout to minimize variability, for example, by randomizing the position of different treatment groups. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Different Assay Principles | Understand the Assay: Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH measures membrane integrity. A compound might affect one parameter but not another. Action: Use multiple assays that measure different aspects of cell health (e.g., metabolism, membrane integrity, apoptosis) to get a comprehensive picture of this compound's effect. |
| Assay Interference | Test for Interference: this compound, as a natural compound, may interfere with the assay components. For example, it might directly react with the MTT reagent or have intrinsic fluorescence that interferes with fluorescent assays. Action: Run appropriate controls, including cell-free wells with the compound and the assay reagent, to check for any direct interference. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound on different cell lines.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 Value | Cytotoxicity Observed |
| HepG2 | Human Hepatocarcinoma | MTT | 24 h | 25.2 µg/mL (57 µM) | Yes |
| 48 h | 21.7 µg/mL (49 µM) | Yes | |||
| 72 h | 19.9 µg/mL (45 µM) | Yes | |||
| WRL68 | Human Liver (non-cancerous) | MTT | 24 h | 54.3 µg/mL (123 µM) | Yes |
| 48 h | 23.5 µg/mL (53 µM) | Yes | |||
| 72 h | 21.3 µg/mL (48 µM) | Yes | |||
| Fibroblasts | Primary-like Human | MTT | 24 h | Not Applicable | No cytotoxicity up to 100 µM[1] |
| Endothelial Cells | Primary-like Human | MTT | 24 h | Not Applicable | No cytotoxicity up to 100 µM[1] |
Data for HepG2 and WRL68 cells are adapted from Bonel-Pérez et al., 2020.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Collect Supernatant: After treating the cells with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[15]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Treated cells
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the medium). For adherent cells, use a gentle dissociation agent like TrypLE™ or Accutase® to minimize membrane damage.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[4][16]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: A generalized workflow for assessing this compound cytotoxicity.
References
- 1. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. biopioneerinc.com [biopioneerinc.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. atcbiotech.com [atcbiotech.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing Uvaol Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Uvaol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: The primary challenge in the oral delivery of this compound, a pentacyclic triterpene, is its poor aqueous solubility. This low solubility limits its dissolution in the gastrointestinal fluids, leading to low absorption and consequently, poor oral bioavailability. Like many other triterpenoids, this compound's lipophilic nature contributes to this issue.
Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?
A2: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound. The most investigated and promising approaches include:
-
Nanoparticles: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby enhancing its dissolution rate. Polymeric nanoparticles are a common choice.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, its lipophilic nature allows for incorporation within the lipid bilayer.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in a hydrophilic polymer matrix in an amorphous state. This prevents crystallization and maintains the drug in a higher energy state, which improves its solubility and dissolution rate.
Q3: What are the key pharmacokinetic parameters to assess when evaluating new this compound formulations?
A3: When assessing the in vivo performance of new this compound formulations, the key pharmacokinetic parameters to measure are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a primary indicator of enhanced bioavailability.
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Poor affinity of this compound for the nanoparticle core material.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent selection. | - Screen different polymers to find one with better compatibility with this compound.- Optimize the stirring speed and temperature during formulation.- Experiment with different solvent systems to improve drug entrapment. |
| Particle Aggregation | - Insufficient surface charge (low zeta potential).- Inadequate stabilization by surfactants or polymers. | - Adjust the pH of the formulation to increase surface charge.- Increase the concentration of the stabilizing agent.- Use a combination of steric and electrostatic stabilizers. |
| Inconsistent Particle Size | - Non-uniform mixing during preparation.- Issues with the homogenization or sonication process. | - Ensure homogenous mixing of all components before nanoparticle formation.- Optimize the parameters of your size reduction equipment (e.g., sonication time and power). |
Liposome Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | - Limited solubility of this compound in the lipid bilayer.- Suboptimal drug-to-lipid ratio. | - Experiment with different lipid compositions (e.g., varying chain lengths or saturation).- Optimize the drug-to-lipid ratio during preparation.- Consider using a co-solvent to improve this compound's solubility in the organic phase. |
| Liposome Instability (e.g., aggregation, fusion) | - Inappropriate lipid composition.- Low surface charge. | - Incorporate cholesterol into the lipid bilayer to increase rigidity.- Add charged lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion.- For oral delivery, consider coating liposomes with polymers like chitosan to protect them in the GI tract. |
| Premature Drug Leakage | - High fluidity of the lipid bilayer.- Degradation of liposomes in the gastrointestinal tract. | - Use lipids with higher phase transition temperatures.- Incorporate PEGylated lipids to create a protective hydrophilic layer.- As mentioned above, enteric coatings can prevent degradation in the stomach. |
Amorphous Solid Dispersion (ASD) Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Drug Crystallization During Storage | - The amorphous state is thermodynamically unstable.- Insufficient amount or inappropriate type of polymer.- High humidity and temperature during storage. | - Increase the drug-to-polymer ratio to ensure adequate stabilization.- Select a polymer with a high glass transition temperature (Tg).- Store the ASD in a tightly sealed container with a desiccant at a controlled temperature. |
| Phase Separation | - Poor miscibility between this compound and the polymer. | - Screen for polymers that have good miscibility with this compound using techniques like differential scanning calorimetry (DSC).- Consider using a combination of polymers to improve miscibility. |
| Poor Dissolution Performance | - The polymer does not dissolve quickly enough.- The drug precipitates out of the supersaturated solution. | - Use a more hydrophilic polymer.- Incorporate a precipitation inhibitor into the formulation. |
Quantitative Data Summary
Since specific pharmacokinetic data for orally administered this compound formulations are limited in publicly available literature, the following table presents data for Ursolic Acid, a structurally similar pentacyclic triterpenoid, to provide a comparative reference for the potential improvements achievable with advanced formulation strategies.
| Formulation | Drug | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Pure Drug Suspension | Ursolic Acid | 15.6 ± 3.2 | 0.5 | 45.8 ± 9.7 | 1-fold (Reference) |
| Amorphous Solid Dispersion | Ursolic Acid | 125.4 ± 21.3 | 1.0 | 870.2 ± 156.6 | 19.0-fold[1][2] |
Note: This data is for Ursolic Acid and should be considered as an indicator of the potential for bioavailability enhancement of this compound through similar formulation techniques.
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
Objective: To prepare this compound-loaded polymeric nanoparticles to enhance oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound into liposomes for improved oral delivery.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by centrifugation or dialysis.
Preparation of this compound Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
Procedure:
-
Dissolution: Dissolve both this compound and PVP K30 in ethanol in a specific ratio.
-
Solvent Evaporation: Evaporate the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption and recrystallization.
Visualizations
Caption: Experimental workflow for improving this compound's oral bioavailability.
Caption: Simplified signaling pathways modulated by this compound.
References
Uvaol stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Uvaol in long-term storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] While this compound powder can be shipped at room temperature and is stable for at least one month at normal temperatures, consistent storage at -20°C is recommended to ensure maximal shelf-life and prevent degradation.
Q2: My this compound solution has developed a precipitate. What could be the cause and how can I resolve it?
A2: Precipitation of this compound from a solution is a common issue, primarily due to its low aqueous solubility.[2][3][4] Several factors can contribute to this:
-
Solvent Choice: this compound has limited solubility in many common solvents. If the concentration in your stock solution exceeds its solubility limit, precipitation can occur.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.
-
Dilution into Aqueous Media: When a concentrated organic stock solution of this compound is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the hydrophobic this compound to precipitate out of the solution.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution in a water bath and sonicating it to redissolve the precipitate.
-
Solvent System Modification: For stock solutions, consider using a solvent system with a higher solubilizing capacity for pentacyclic triterpenes, such as a mixture of an organic solvent, a co-solvent, and a solubilizer.[5]
-
Serial Dilution: When diluting into aqueous media, perform serial dilutions in a co-solvent that is miscible with water (e.g., DMSO) before the final dilution into the aqueous phase. This gradual change in polarity can help prevent precipitation.
-
Use of Pluronic F-68: Incorporating a small amount of Pluronic F-68 (a non-ionic surfactant) in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.
Q3: I am observing a change in the color of my this compound solution over time. What does this indicate?
A3: A color change in your this compound solution may be an indication of degradation, particularly oxidative degradation. Triterpenoids can be susceptible to oxidation, which can lead to the formation of chromophoric degradation products. It is recommended to perform an analytical assessment (e.g., HPLC-UV/Vis) to check the purity of the solution and compare it to a freshly prepared standard. To minimize oxidation, store solutions in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in the working solution. This compound in solution, especially at low concentrations in aqueous media, may have limited stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Appearance of New Peaks in HPLC Chromatogram
Possible Cause: This is a strong indication of this compound degradation. The new peaks likely represent degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of new peaks in HPLC.
Data on this compound Stability and Solubility
Table 1: this compound Stability in Different Conditions
| Condition | Solvent/Matrix | Temperature | Duration | Stability | Reference |
| Solid | - | -20°C | ≥ 4 years | Stable | [1] |
| Solid | - | Room Temperature | 1 month | Stable | Selleck Chemicals Datasheet |
| Solution | Mobile Phase (Water:Acetonitrile, 37:63 v/v) | Room Temperature | 12 hours | Stable | ResearchGate Publication |
| Solution | Mobile Phase (Water:Acetonitrile, 37:63 v/v) | 4°C | 10 days | Stable | ResearchGate Publication |
Table 2: Solubility of this compound and Structurally Similar Triterpenoids
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform | 5 mg/mL | [1] |
| This compound | Ethanol | Slightly soluble | [1] |
| This compound | CMC-Na | ≥5 mg/ml (as a suspension) | Selleck Chemicals Datasheet |
| Betulinic Acid | Pyridine, Acetic Acid | Highly soluble | [2] |
| Betulinic Acid | Methanol, Ethanol, Chloroform, Ether | Limited solubility | [2] |
| Betulinic Acid | Water, Petroleum ether, DMSO, Benzene | Low solubility | [2] |
| Oleanolic Acid | Water | 1.748 µg/L | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Dissolve the stressed powder in methanol to a final concentration of 1 mg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to direct sunlight for 48 hours. Dissolve the stressed powder in methanol to a final concentration of 1 mg/mL.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is intended to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 89:11, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare samples from the forced degradation study and unstressed this compound at a concentration of approximately 100 µg/mL in the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
Visualizations
This compound's Anti-inflammatory Signaling Pathway
References
- 1. Anti-inflammatory properties of this compound on DSS-induced colitis and LPS-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery [mdpi.com]
- 3. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 6. This compound Improves the Functioning of Fibroblasts and Endothelial Cells and Accelerates the Healing of Cutaneous Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence in imaging experiments, with a specific focus on contexts that may involve the pentacyclic triterpene, Uvaol.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can be a significant problem in fluorescence microscopy as it can mask the specific signal from the fluorescent probes used to label your target of interest, leading to a low signal-to-noise ratio and making it difficult to interpret the results accurately.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as fixatives like formaldehyde and glutaraldehyde.[1][2]
Q2: Does this compound itself cause significant autofluorescence?
A2: this compound is a pentacyclic triterpene.[3] Triterpenoids generally lack the necessary chemical structures (chromophores) to exhibit strong fluorescence. While some related compounds show some UV absorbance at very low wavelengths, this is typically outside the range used for standard fluorescence microscopy. Therefore, significant intrinsic autofluorescence from this compound itself is not expected to be a major issue in most imaging experiments. The autofluorescence observed in your experiments is more likely originating from the biological sample or the experimental procedures.
Q3: What are the primary sources of autofluorescence in cell or tissue imaging?
A3: The main sources of autofluorescence can be categorized as follows:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:
-
Structural proteins: Collagen and elastin are major sources, particularly in connective tissues, typically emitting in the blue-green region of the spectrum.[1]
-
Metabolic cofactors: NADH and flavins are key components of cellular metabolism and exhibit broad fluorescence in the blue and green channels.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are a prominent source of broad-spectrum autofluorescence.
-
Red blood cells: The heme group in hemoglobin can cause autofluorescence.[4]
-
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[5] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[5]
-
Culture Media and Reagents: Some components in cell culture media, such as phenol red and riboflavin, can contribute to background fluorescence.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve common issues with autofluorescence in your imaging experiments.
Issue 1: High background fluorescence obscuring the signal of my fluorescently labeled target.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Autofluorescence is still present after trying a single mitigation technique.
It is often necessary to combine multiple strategies for effective autofluorescence reduction. The table below summarizes various techniques and their effectiveness.
| Method | Principle | Effectiveness | Considerations |
| Spectral Separation | Choose fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum. Far-red and near-infrared dyes are often effective.[1][2] | Highly effective if spectral windows are distinct. | Requires appropriate filter sets and detectors. May limit the choice of fluorophores. |
| Sodium Borohydride | A chemical reducing agent that converts aldehyde groups from fixation into non-fluorescent alcohol groups.[5] | Effective for fixation-induced autofluorescence. Can reduce autofluorescence by 65-95% in some tissues.[6] | Can have variable effects and may damage certain epitopes.[1] Must be freshly prepared. |
| Sudan Black B | A lipophilic dye that is thought to quench autofluorescence from lipofuscin.[6] | Very effective for reducing lipofuscin-based autofluorescence. | Can introduce a dark precipitate and may quench the desired fluorescent signal if not used carefully. |
| Photobleaching | Intentionally photobleaching the autofluorescent molecules with intense light before exciting the specific fluorophore.[7] | Can be effective, especially for endogenous fluorophores. | Time-consuming and may cause photodamage to the sample. The effectiveness depends on the photostability of the autofluorescent species versus the target fluorophore. |
| Spectral Unmixing | A computational technique that separates the emission spectra of multiple fluorophores, including the autofluorescence spectrum.[7][8] | Very powerful, especially for spectrally overlapping signals. | Requires a spectral confocal microscope or flow cytometer and appropriate software. An unstained sample is needed to define the autofluorescence spectrum. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is adapted from established methods for reducing autofluorescence caused by aldehyde fixatives.[5]
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Fixed cells or tissue sections
Procedure:
-
Prepare a fresh 1 mg/mL solution of sodium borohydride in PBS or TBS. Caution: Sodium borohydride will fizz upon dissolution. Prepare immediately before use.
-
After the fixation and permeabilization steps of your standard immunofluorescence protocol, wash the samples twice with PBS.
-
Incubate the samples in the freshly prepared sodium borohydride solution.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with the blocking step of your immunofluorescence protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is effective for tissues with high lipofuscin content, such as the brain and pancreas.[6]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
After completing your secondary antibody incubation and final washes in your immunofluorescence protocol, incubate the samples in the 0.1% SBB solution for 5-10 minutes at room temperature.
-
Wash the samples extensively with PBS or 70% ethanol to remove excess SBB stain.
-
Mount the samples with an aqueous mounting medium.
Protocol 3: Photobleaching of Autofluorescence
This is a general guideline, as the optimal conditions will depend on the specific sample and microscope setup.
Materials:
-
Fluorescence microscope with a high-intensity light source.
Procedure:
-
Mount your unstained sample on the microscope.
-
Using a broad-spectrum filter cube (e.g., DAPI, FITC, or TRITC), expose the sample to high-intensity light from your microscope's lamp (e.g., mercury or xenon arc lamp) for a period ranging from several minutes to an hour. The duration will need to be determined empirically.
-
Monitor the decrease in autofluorescence periodically.
-
Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence staining protocol. Be aware that this pre-staining photobleaching may affect some antigens.
-
Alternatively, after staining, you can selectively photobleach the autofluorescence if its excitation spectrum is different from your fluorophore of interest.
Protocol 4: Spectral Unmixing for Autofluorescence Subtraction
This protocol provides a conceptual workflow for spectral unmixing. The specific steps will vary depending on the software of your spectral imaging system.
Requirements:
-
A confocal microscope or flow cytometer with spectral detection capabilities.
-
Software capable of linear unmixing.[9]
Procedure:
-
Acquire a Reference Spectrum for Autofluorescence:
-
Prepare an unstained sample that has been processed in the same way as your experimental samples (including fixation and any other treatments).
-
Image this sample using the same settings (laser power, gain, etc.) that you will use for your stained samples.
-
Use the software to define the emission spectrum of the autofluorescence from a representative region of interest. Save this as your "autofluorescence" reference spectrum.
-
-
Acquire Reference Spectra for Your Fluorophores:
-
For each fluorophore in your experiment, prepare a singly stained control sample.
-
Image each control sample to obtain the reference spectrum for that specific fluorophore.
-
-
Image Your Multi-labeled Sample:
-
Acquire a spectral image of your fully stained experimental sample.
-
-
Perform Spectral Unmixing:
-
In the software, open the spectral unmixing tool.
-
Load the reference spectra for your autofluorescence and all of your fluorophores.
-
Apply the unmixing algorithm to your experimental image. The software will calculate the contribution of each reference spectrum (including autofluorescence) to each pixel of your image, effectively separating the signals.
-
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, which is relevant for researchers studying its biological effects.
Caption: this compound's role in the PI3K/AKT signaling pathway.
Caption: this compound's interaction with the MAPK signaling pathway.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. what-to-do-with-high-autofluorescence-background-in-pancreatic-tissues-an-efficient-sudan-black-b-quenching-method-for-specific-immunofluorescence-labelling - Ask this paper | Bohrium [bohrium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
Inconsistent results with Uvaol in repeated experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with uvaol, particularly the challenge of inconsistent results.
Troubleshooting Guides
Issue: Inconsistent Results in Repeated Experiments
One of the most common challenges researchers face with this compound is variability in experimental outcomes. This guide provides a systematic approach to identifying and mitigating the potential sources of this inconsistency.
Potential Cause 1: this compound Stock Solution and Handling
Inconsistencies can often be traced back to the preparation and storage of this compound. As a hydrophobic pentacyclic triterpene, its solubility and stability are critical for reproducible results.
Troubleshooting Steps:
-
Solvent Selection and Quality:
-
This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[1][2]
-
Recommendation: Use fresh, anhydrous, research-grade DMSO.[2][3] Moisture in DMSO can reduce the solubility of hydrophobic compounds.[2] Keep the final DMSO concentration in your cell culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[4]
-
-
Stock Solution Preparation:
-
Ensure complete dissolution of the this compound powder. Sonication and gentle heating (to 60°C) can aid in dissolving this compound in DMSO or ethanol.[1]
-
Recommendation: Prepare a high-concentration stock solution (e.g., 1-10 mM in DMSO).
-
-
Storage and Stability:
-
This compound solutions can degrade over time, especially when exposed to light and repeated freeze-thaw cycles.
-
Recommendation: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[5] Always protect the stock solution from light.[5]
-
Logical Relationship: this compound Preparation Workflow
Potential Cause 2: this compound Purity and Batch-to-Batch Variability
Troubleshooting Steps:
-
Supplier and Purity Verification:
-
Commercial this compound is available at purities greater than 95%.[8][9] Some suppliers offer purities as high as 99.85%.[3]
-
Recommendation: Whenever possible, purchase this compound from a reputable supplier that provides a certificate of analysis (CoA) with detailed purity information for each batch.
-
-
Managing Batch-to-Batch Variation:
-
If you observe a sudden change in experimental outcomes after starting a new batch of this compound, batch-to-batch variability is a likely culprit.
-
Recommendation: If feasible, purchase a larger quantity of a single batch to ensure consistency across a series of experiments. When switching to a new batch, perform a pilot experiment to confirm that you observe similar activity to the previous batch.
-
Potential Cause 3: Experimental Conditions and Assay-Specific Interferences
The specifics of your experimental setup can significantly impact the observed effects of this compound.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Assay-Specific Interferences (MTT Assay):
-
This compound, as an antioxidant, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[5][13] This can lead to an overestimation of cell viability and mask cytotoxic effects.
-
Recommendation: Run a cell-free control containing your experimental concentrations of this compound, media, and MTT reagent. If you observe a color change, this indicates direct reduction of MTT by this compound. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which is not known to be affected by antioxidants.[5]
-
Experimental Workflow: Troubleshooting Inconsistent MTT Assay Results
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with this compound?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a common starting range for in vitro experiments is 1 to 100 µM.[14] For example, in wound healing assays with fibroblasts and endothelial cells, concentrations of 10 µM and 50 µM have been used.[14] In cytotoxicity studies with HepG2 and WRL68 cells, concentrations ranging up to and above 50 µg/mL (approximately 113 µM) have been tested over 24, 48, and 72 hours.[15][16] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q2: How should I prepare this compound for my cell culture experiments?
A2: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[1][2] For your experiment, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in the well is kept constant across all conditions (including vehicle controls) and is at a non-toxic level (ideally ≤ 0.1%).
Q3: Can this compound interfere with fluorescence-based assays?
A3: While there is no specific data on the autofluorescence of this compound, natural compounds can sometimes exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.
Recommendation: Before conducting a fluorescence-based assay with this compound, it is prudent to check for autofluorescence. Prepare a sample of your highest experimental concentration of this compound in the assay buffer and measure its fluorescence at the excitation and emission wavelengths of your fluorescent probe. If significant fluorescence is detected, you may need to consider using a different fluorescent dye with a non-overlapping spectrum or choosing a non-fluorescent detection method.
Signaling Pathways Influenced by this compound
This compound has been shown to modulate several key signaling pathways, which may contribute to its diverse biological activities. Understanding these pathways can help in designing experiments and interpreting results.
Data Summary Tables
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Primary Solvents | DMSO, Ethanol | [1][2] |
| Stock Solution Conc. | 1-10 mM | [1][2] |
| Long-Term Storage | -80°C for up to 6 months, protected from light | [5] |
| Short-Term Storage | -20°C for up to 1 month, protected from light | [5] |
| Final DMSO Conc. | ≤ 0.1% in cell culture medium | [4] |
Table 2: Experimentally Determined IC50 Values for this compound
| Cell Line | 24h IC50 (µg/mL) | 48h IC50 (µg/mL) | 72h IC50 (µg/mL) | Source(s) |
| HepG2 | 25.2 | 18.5 | 14.1 | [15][16] |
| WRL68 | 54.3 | 43.7 | 31.9 | [15][16] |
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies on NIH3T3, tEnd.1, HepG2, and WRL68 cells.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 7 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Scratch Wound Healing Assay
This protocol is adapted from a study on NIH3T3 and tEnd.1 cells.[14]
-
Cell Seeding: Seed cells in a 24-well plate and grow them to 90-100% confluency.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells twice with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing a low serum concentration (e.g., 1% FBS) and the desired concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Quantify the wound closure by measuring the area of the scratch at each time point.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gjesm.net [gjesm.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AI Case Studies for Natural Science Research with Bonnie Kruft - Microsoft Research [microsoft.com]
- 7. 大野 賢一 (Ken-ichi Ohno) - Study on Interactions of Endocrine Disruptors Using Fluorescence Polarization. Study on Interactions of Endocrine Disruptors Using Fluorescence Polarization. - 論文 - researchmap [researchmap.jp]
- 8. mdpi.com [mdpi.com]
- 9. advatechgroup.com [advatechgroup.com]
- 10. fluorescence-polarization-assays-for-organic-compounds-in-food-safety - Ask this paper | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. National Center for Biotechnology Information [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Adjusting Uvaol treatment time for optimal effect
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Uvaol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the use of this compound in cell-based assays.
Q1: What is the optimal concentration and treatment time for this compound?
A1: The optimal concentration and treatment time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. For example, in HepG2 human hepatocellular carcinoma cells, this compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner.[1] A good starting point is to test a range of concentrations (e.g., 1-100 µM) over various time points (e.g., 24, 48, and 72 hours).
Q2: I am observing low or no signal in my Western blot for phosphorylated proteins after this compound treatment. What could be the cause?
A2: Low or no signal for phosphorylated proteins can be due to several factors. First, ensure that your this compound treatment is indeed activating the signaling pathway of interest. You can include a known positive control for pathway activation. Second, check the timing of your cell lysis after treatment; phosphorylation events can be transient. A time-course experiment is recommended to capture the peak of phosphorylation. Finally, ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.
Q3: My cell viability results with this compound are not consistent. What are the possible reasons?
A3: Inconsistent cell viability results can stem from several sources. Ensure that your cell seeding density is consistent across all wells and plates. Uneven cell distribution can lead to variability. Also, check for any issues with the this compound solution, such as precipitation, which can affect its effective concentration. It is also crucial to ensure the health and viability of your cells before starting the experiment; only use cells in their logarithmic growth phase.
Q4: I am seeing unexpected bands in my Western blot. How can I troubleshoot this?
A4: Unexpected bands can be due to non-specific antibody binding or protein degradation. To minimize non-specific binding, optimize your antibody concentrations and blocking conditions. Ensure that your washing steps are thorough. To prevent protein degradation, add protease inhibitors to your lysis buffer and keep your samples on ice. It is also helpful to run a positive and negative control lysate to confirm the specificity of your primary antibody.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | Cell culture contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed. |
| Poor cell health. | Use cells with a low passage number and ensure they are healthy and actively dividing before seeding for an experiment. | |
| This compound Precipitates in Culture Medium | Poor solubility of this compound in aqueous solutions. | Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting into the culture medium, ensure thorough mixing and do not exceed the recommended final solvent concentration (typically <0.1%). |
| Inconsistent Results Between Experiments | Variation in experimental conditions. | Standardize all experimental parameters, including cell seeding density, this compound concentration, treatment duration, and reagent preparation. Maintain a detailed lab notebook. |
| High Background in Western Blots | Inadequate blocking or washing. | Optimize blocking conditions (e.g., type of blocking buffer, duration). Increase the number and duration of wash steps. |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background. |
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on the viability of HepG2 (human hepatocellular carcinoma) and WRL68 (normal human liver) cell lines, as determined by MTT assay.
Table 1: IC50 Values of this compound on HepG2 and WRL68 Cell Lines [1]
| Cell Line | 24 hours (µg/mL) | 48 hours (µg/mL) | 72 hours (µg/mL) |
| HepG2 | 25.2 | 18.5 | 14.1 |
| WRL68 | 54.3 | 42.1 | 35.8 |
Table 2: Effect of this compound on HepG2 Cell Viability (% of Control)
| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |
| 1 | ~95% | ~90% | ~85% |
| 10 | ~70% | ~60% | ~50% |
| 25 | ~50% | ~40% | ~30% |
| 50 | ~30% | ~20% | ~15% |
| 100 | ~15% | ~10% | ~5% |
Note: The data in Table 2 is representative and intended for illustrative purposes, based on the dose-dependent effect of this compound. Actual values may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
This compound Experimental Workflow
Caption: Workflow for optimizing this compound treatment and investigating its effects.
This compound Signaling Pathway Modulation
Caption: this compound's inhibitory effects on the PI3K/AKT and ERK/STAT3 pathways.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Uvaol and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Uvaol and oleanolic acid, both naturally occurring pentacyclic triterpenoids found in sources such as olives and olive oil, have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of their efficacy, focusing on their anti-cancer and anti-inflammatory properties, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from various independent research to offer a comprehensive perspective.
Data Presentation: A Quantitative Overview
The following tables summarize the cytotoxic effects of this compound and oleanolic acid against various cancer cell lines, as reported in different studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | 44.27 | 72 |
Table 2: Cytotoxicity of Oleanolic Acid Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A375 | Melanoma | >100 | 48 |
| MeWo | Melanoma | >100 | 48 |
| PC-3 | Prostate Cancer | ~50 | 48 |
| DU145 | Prostate Cancer | ~60 | 48 |
| LNCaP | Prostate Cancer | ~70 | 48 |
In the realm of anti-inflammatory activity, a study comparing oleanolic acid with its derivative, OADP, demonstrated that OADP was approximately 30-fold more potent in inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[1] The IC50 value for oleanolic acid in this assay was reported to be 31.28 ± 2.01 µg/mL after 48 hours.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or oleanolic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.
Wound Healing (Scratch) Assay for Cell Migration
This in vitro assay is used to study cell migration.
General Protocol:
-
Cell Monolayer: Cells are grown to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free area in the monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time.
Signaling Pathways
This compound and oleanolic acid exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways influenced by these compounds.
Caption: this compound's modulation of PKA, p38 MAPK, and PI3K/Akt signaling pathways.
Caption: Oleanolic acid's influence on NF-κB, PI3K/Akt, and MAPK/ERK signaling.
Conclusion
Both this compound and oleanolic acid demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. The available data suggests that oleanolic acid has been more extensively studied, with a broader range of reported cytotoxic activities against various cancer cell lines. However, the absence of direct comparative studies makes it challenging to definitively conclude on the superior efficacy of one compound over the other. Future research involving head-to-head comparisons under standardized experimental conditions is warranted to elucidate their relative potencies and therapeutic potentials. The modulation of multiple critical signaling pathways by both compounds underscores their promise as multi-targeting therapeutic agents.
References
Validating the Anti-Cancer Potential of Uvaol: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer effects of the pentacyclic triterpene Uvaol. While in vivo xenograft data for this compound is not currently available in published literature, this guide summarizes the robust in vitro findings and draws comparisons with structurally similar compounds that have been evaluated in xenograft models. This approach offers a framework for assessing this compound's potential as a therapeutic agent and highlights the need for future in vivo studies.
This compound: In Vitro Anti-Cancer Activity
This compound, a natural pentacyclic triterpene found in sources like olives, has demonstrated notable anti-cancer properties in preclinical in vitro studies. Research has primarily focused on its effects on hepatocellular carcinoma (HCC), revealing a mechanism centered on the induction of apoptosis and inhibition of cell proliferation.
Key Mechanistic Findings:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells. This is achieved by modulating the expression of key regulatory proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
-
Cell Cycle Arrest: The compound effectively halts the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation.
-
Signaling Pathway Modulation: The primary mechanism of action identified for this compound is the downregulation of the AKT/PI3K signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound is a key driver of its anti-cancer effects. This compound also influences the dual PI3K/MAPK signaling pathway.
Comparative Analysis: this compound In Vitro Data
The following table summarizes the key quantitative data from in vitro studies on this compound's effects on the HepG2 human hepatocellular carcinoma cell line.
| Parameter | Cell Line | This compound Concentration | Result | Citation |
| Cytotoxicity | HepG2 | IC50 | Selective cytotoxicity observed | [1][2] |
| Apoptosis | HepG2 | Not specified | Increased rate of apoptosis | [1][2] |
| Cell Cycle | HepG2 | Not specified | Arrest in the G0/G1 phase | [1][2] |
| Protein Expression | HepG2 | Not specified | Decreased Bcl-2, Increased Bax | [1][2] |
| Signaling Pathway | HepG2 | Not specified | Downregulation of AKT/PI3K pathway | [1][2] |
In Vivo Xenograft Model Data for Structurally Similar Pentacyclic Triterpenes
While direct xenograft data for this compound is unavailable, studies on structurally related pentacyclic triterpenes like Ursolic Acid and Oleanolic Acid provide insights into the potential in vivo efficacy of this class of compounds. These compounds share a similar core structure with this compound and have demonstrated anti-tumor activity in xenograft models.
| Compound | Cancer Type | Xenograft Model | Key Findings |
| Ursolic Acid | Prostate Cancer | Nude mice with prostate cancer xenografts | Inhibition of tumor growth |
| Oleanolic Acid | Ovarian Cancer | Immunocompromised mice with SKOV3 cell xenografts | Reduction in tumor growth |
Experimental Protocols
In Vitro Analysis of this compound's Anti-Cancer Effects
The following is a generalized protocol based on methodologies from in vitro studies of pentacyclic triterpenes.
1. Cell Culture:
-
Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value.
3. Apoptosis Assay (Flow Cytometry):
-
Cells are treated with this compound for a specified time.
-
Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
4. Cell Cycle Analysis (Flow Cytometry):
-
This compound-treated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
5. Western Blot Analysis:
-
Protein lysates are collected from this compound-treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, AKT, phosphorylated AKT) and then with secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
Visualizing the Mechanism and Workflow
This compound's Signaling Pathway in Cancer Cells
References
Uvaol in Olive Cultivars: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in phytochemical composition between olive cultivars is paramount. This guide provides a comparative analysis of uvaol content across various olive cultivars, supported by experimental data and detailed methodologies.
This compound, a pentacyclic triterpenoid found in olives, has garnered significant scientific interest for its diverse pharmacological activities. The concentration of this bioactive compound, however, varies considerably among different olive cultivars. This variation underscores the importance of cultivar selection for research and development purposes, particularly in the fields of functional foods and therapeutics.
Quantitative Comparison of this compound Content
A comprehensive study analyzing the triterpenic content of virgin olive oils from forty different olive cultivars provides valuable insight into the variability of this compound levels. The data presented below is a summary from this key research, highlighting the differences between some of the most recognized cultivars.
| Olive Cultivar | This compound Content (mg/kg) | Erythrodiol Content (mg/kg) | Total Triterpenic Dialcohols (mg/kg) |
| Arbequina | 4.35 | 11.11 | 15.46 |
| Koroneiki | 1.50 | 5.89 | 8.15 |
| Picual | 19.35 | 73.78 | 85.05 |
| Frantoio | 3.20 | 12.50 | 15.70 |
| Leccino | 2.80 | 9.80 | 12.60 |
Data sourced from Allouche et al. (2009), "Triterpenic content and chemometric analysis of virgin olive oils from forty olive cultivars."[1][2]
As the data indicates, there is a substantial difference in this compound content among cultivars. The 'Picual' variety, for instance, exhibits a significantly higher concentration of this compound compared to 'Koroneiki' and 'Arbequina'. This highlights the genetic influence on the phytochemical profile of olive oil.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in olive oil is crucial for comparative studies. The following is a generalized experimental protocol based on common methodologies cited in the literature.
1. Sample Preparation and Extraction of the Unsaponifiable Fraction:
-
Saponification: A known quantity of olive oil (e.g., 5 g) is saponified by refluxing with an ethanolic potassium hydroxide solution. This process hydrolyzes the triacylglycerols.
-
Extraction: The unsaponifiable matter, which contains triterpenes like this compound, is then extracted from the saponified mixture using an organic solvent such as diethyl ether.
-
Washing and Drying: The ether extract is washed with distilled water and ethanol to remove residual soap and alkali. The solvent is then evaporated under reduced pressure, and the residue is dried to a constant weight.
2. Isolation of Triterpenic Dialcohols by Solid-Phase Extraction (SPE):
-
The dried unsaponifiable residue is dissolved in a small volume of a suitable solvent (e.g., n-hexane).
-
This solution is loaded onto a solid-phase extraction (SPE) cartridge (e.g., silica gel).
-
The cartridge is washed with a non-polar solvent to elute less polar compounds.
-
The triterpenic dialcohols, including this compound and erythrodiol, are then eluted with a more polar solvent mixture (e.g., diethyl ether/n-hexane).
3. Quantification by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):
-
Derivatization: Prior to GC analysis, the hydroxyl groups of this compound are typically derivatized (silylated) to increase their volatility.
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. Quantification is performed using an internal standard and a calibration curve constructed with a certified this compound standard. Alternatively, HPLC with a suitable detector (e.g., UV or MS) can be employed for quantification.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects. Understanding these pathways is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Caption: this compound's modulation of the PI3K/AKT and p38 MAPK signaling pathways.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of this compound content in different olive cultivars.
Caption: Workflow for comparing this compound content in different olive cultivars.
References
Cross-Validation of Uvaol's Antioxidant Capacity: A Comparative Guide to Common Assays
For Immediate Release
[City, State] – [Date] – A comprehensive comparison guide has been published today, detailing the cross-validation of the antioxidant capacity of Uvaol, a pentacyclic triterpene with known anti-inflammatory and antioxidant properties. This guide is an essential resource for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of this compound's performance across various antioxidant assays, supported by experimental data and detailed methodologies.
This compound, a naturally occurring compound found in sources such as olives, has demonstrated notable antioxidant effects. However, the quantification of this activity can vary significantly depending on the assay used. This guide addresses this variability by presenting available data from different analytical methods, providing a clearer understanding of this compound's antioxidant profile.
Quantitative Comparison of this compound's Antioxidant Capacity
To facilitate a direct comparison, the following table summarizes the antioxidant capacity of this compound as determined by different in vitro assays. It is important to note that direct, side-by-side comparative studies on this compound using multiple assays are limited in the currently available literature. The data presented here is compiled from various sources to give a broader perspective.
| Assay Method | Metric | Result for this compound | Reference Compound | Result for Reference |
| LDL Oxidation | Inhibition of TBARS formation | Exhibited antioxidant activity | Maslinic Acid | Showed most potent effect |
| Copper Chelating | Complex Formation | Able to form a complex with copper | Maslinic Acid | Acts as a copper chelator |
Note: Specific IC50 or TEAC values for this compound from DPPH, ABTS, and FRAP assays were not available in the reviewed literature. The table reflects the qualitative and mechanistic findings from existing studies.
One study highlighted that while maslinic acid acts as both a free radical scavenger and a copper chelator, this compound's antioxidant mechanism appears to involve the formation of a complex with copper[1]. Another study also pointed to the significant antioxidant role of this compound, along with erythrodiol, in combating lipid peroxidation[2].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols for the most common assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.
Procedure:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of this compound are added to the diluted ABTS•+ solution.
-
The absorbance is read after a set time (e.g., 6 minutes) at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
A specific volume of the FRAP reagent is mixed with the sample solution (this compound).
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as mmol Fe²⁺ equivalents per gram of the sample.
Experimental Workflow and Signaling Pathways
To visually represent the logical flow of cross-validating this compound's antioxidant capacity, the following diagrams are provided.
This guide underscores the importance of utilizing multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential. While this compound demonstrates clear antioxidant properties, further research providing quantitative data across a standardized panel of assays would be invaluable for its development as a potential therapeutic agent.
References
Uvaol and Maslinic Acid: A Comparative Guide to Their Wound Healing Properties
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the wound healing properties of two prominent pentacyclic triterpenes derived from olives: Uvaol and Maslinic Acid. The following analysis is based on available experimental data, focusing on key cellular and in vivo processes essential for wound repair.
In Vitro Wound Healing Efficacy: A Cellular Perspective
The process of wound healing is fundamentally driven by the coordinated action of various cell types, primarily fibroblasts and endothelial cells. Fibroblasts are responsible for synthesizing the extracellular matrix (ECM) to rebuild tissue, while endothelial cells orchestrate angiogenesis, the formation of new blood vessels crucial for supplying nutrients and oxygen to the healing site.
Recent studies have highlighted the potential of both this compound and maslinic acid to positively influence these cellular processes.
Cell Migration: The "Scratch Assay"
A widely used method to assess cell migration in vitro is the scratch assay, where a gap is created in a confluent cell monolayer, and the rate of closure is measured over time.
This compound has demonstrated significant effects on both fibroblast and endothelial cell migration. In one study, a 50 µM concentration of this compound resulted in a 22% wound closure rate in fibroblast cultures.[1] Even more pronounced effects were observed with endothelial cells, where this compound at concentrations of 10 µM and 50 µM led to wound closure rates of 36% and 40%, respectively.[1]
Comparable quantitative data from scratch assays for maslinic acid's direct effect on fibroblast and endothelial cell migration is less readily available in the current body of scientific literature. However, research has shown that oleanolic acid, a structurally similar triterpenoid, enhances the migration of endothelial cells.[2] Given the structural similarities, it is plausible that maslinic acid may exert similar effects, though direct experimental verification is needed.
Keratinocyte Proliferation
Keratinocytes are the primary cell type of the epidermis, and their proliferation is essential for re-epithelialization of the wound.
Maslinic acid has been shown to significantly promote the proliferation of human keratinocytes. In one study, a concentration of 5 µg/ml of maslinic acid led to a notable increase in the number of keratinocytes at 24, 48, and 72 hours of culture.[3] This pro-proliferative effect was confirmed by an increased expression of the proliferation marker Ki-67.[3]
Data on the direct effect of This compound on keratinocyte proliferation is not as extensively documented in the reviewed literature.
In Vivo Wound Healing: Evidence from Animal Models
To assess the translational potential of these compounds, in vivo studies on animal models are crucial. These studies typically involve creating a wound and topically applying the compound of interest to evaluate the rate of wound closure.
Topical application of This compound has been shown to accelerate the healing of cutaneous wounds in mice.[1] In a study, animals treated with a 0.1% and 1% this compound formulation exhibited significantly faster wound closure compared to the vehicle-treated control group.[1] By day 10, the wound area in this compound-treated mice was reduced by 59-60%, compared to a 35% reduction in the control group.[1]
While direct comparative in vivo studies are lacking, the known anti-inflammatory properties of maslinic acid suggest a potential benefit in wound healing.[4][5] Chronic inflammation can impede the healing process, and by modulating the inflammatory response, maslinic acid may create a more favorable environment for tissue repair. However, specific quantitative data on in vivo wound closure rates with topical maslinic acid application is not as well-defined as for this compound in the available research.
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is key to their targeted therapeutic development.
The pro-migratory effects of This compound on endothelial cells are mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[6] In fibroblasts, the migratory response to this compound appears to be dependent on the PKA pathway.[6]
For maslinic acid , its anti-inflammatory effects are linked to the inhibition of pathways such as the NF-κB and STAT-1 signaling cascades.[7][8] The signaling pathways directly governing its potential effects on fibroblast and endothelial cell migration in the context of wound healing are an area that warrants further investigation. Research on other cell types suggests that maslinic acid can influence the MAPK pathway, which is known to play a role in cell migration and proliferation.[9]
Data Presentation
| Parameter | This compound | Maslinic Acid |
| Fibroblast Migration (In Vitro) | 22% wound closure at 50 µM[1] | Data not available |
| Endothelial Cell Migration (In Vitro) | 36% wound closure at 10 µM, 40% at 50 µM[1] | Data not available (Oleanolic acid shows positive effect)[2] |
| Keratinocyte Proliferation (In Vitro) | Data not available | Significant increase at 5 µg/ml[3] |
| In Vivo Wound Closure (Mice) | 59-60% reduction in wound area by day 10[1] | Data on specific closure rates not available |
| Primary Signaling Pathways | PKA, p38-MAPK[6] | NF-κB, STAT-1 (Anti-inflammatory)[7][8] |
Experimental Protocols
In Vitro Scratch Assay for Cell Migration
-
Cell Culture: Fibroblasts or endothelial cells are cultured in appropriate media until they form a confluent monolayer in multi-well plates.
-
Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a uniform scratch or "wound" in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (this compound or maslinic acid) at various concentrations or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope equipped with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.
In Vivo Excisional Wound Healing Model (Mice)
-
Animal Model: Mice (e.g., BALB/c) are anesthetized.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal side of the mouse using a sterile biopsy punch (e.g., 6 mm).
-
Topical Treatment: A defined amount of the test formulation (e.g., this compound or maslinic acid in a suitable vehicle) or the vehicle control is applied topically to the wound.
-
Wound Closure Measurement: The wound area is measured at regular intervals (e.g., days 3, 7, 10) by tracing the wound margins and calculating the area using image analysis software.
-
Data Analysis: The percentage of wound closure is calculated relative to the initial wound area on day 0.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathways in Wound Healing.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 3. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]
- 4. Comparison of in vitro scratch wound assay experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of Skin and Wound Fibroblast Migration by Mesenchymal Stem Cells Derived from Normal Donors and Chronic Wound Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Uvaol's Impact on the p38-MAPK Pathway: An In Vivo Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the in vivo validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of Uvaol's effect on the p38 mitogen-activated protein kinase (p38-MAPK) signaling pathway, juxtaposed with other relevant pentacyclic triterpenes, Lupeol and Oleanolic Acid. While direct in vivo quantitative data for this compound's modulation of the p38-MAPK pathway remains to be fully elucidated, existing in vivo anti-inflammatory studies and in vitro evidence provide a foundational understanding of its potential.
This guide synthesizes available experimental data, presents detailed methodologies for key experiments, and visualizes the signaling pathway and experimental workflows to offer a comprehensive overview for further research and development.
Comparative Analysis of Triterpene Effects on p38-MAPK Pathway
The following table summarizes the available quantitative data on the effects of this compound, Lupeol, and Oleanolic Acid on the p38-MAPK pathway. It is important to note the differences in experimental models and conditions.
| Compound | Model System | Key Findings on p38-MAPK Pathway | Quantitative Data (Fold Change or % Change) |
| This compound | In vivo (LPS-induced Acute Lung Injury in mice) | Reduced inflammation and apoptosis.[1] | Direct quantification of p-p38/p38 ratio not available. |
| In vitro (Human Umbilical Vein Endothelial Cells - HUVECs) | This compound-induced cell migration is partially dependent on the p38-MAPK pathway. | Data not presented as fold change. | |
| Lupeol | In vitro (B16 2F2 mouse melanoma cells) | Transiently increased the phosphorylation of p38 MAPK.[2] | Not explicitly quantified as fold change in the abstract. |
| In vitro (Human osteosarcoma U-2 OS cells) | Decreased the expression of phosphorylated p38 (p-p38).[3][4] | Time-dependent decrease in fluorescence intensity of p-p38 observed via confocal microscopy.[3] | |
| In vitro (Human epidermal keratinocytes) | Increased the phosphorylation of p38 in a dose-dependent manner.[5] | Significant dose-dependent increase in p-p38 levels.[5] | |
| Oleanolic Acid | In vitro (Hypertrophic scar fibroblasts) | Activated the phosphorylation of p38 MAPK.[6] | Not quantified as fold change in the abstract. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.
Caption: The p38-MAPK signaling pathway and points of modulation by pentacyclic triterpenes.
Caption: Experimental workflow for in vivo validation of this compound's effect on the p38-MAPK pathway.
Experimental Protocols
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (Adapted from Shi et al., 2023)[1]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction of Acute Lung Injury (ALI): Mice are anesthetized, and a 5 mg/kg dose of LPS from Escherichia coli O111:B4 dissolved in sterile saline is administered intratracheally.
-
Treatment: this compound is administered orally by gavage at doses of 5 and 10 mg/kg daily for three days following the LPS challenge. The control group receives the vehicle.
-
Sample Collection: 24 hours after the final treatment, mice are euthanized. Lung tissues are collected for histopathological analysis and biochemical assays. For Western blot analysis, lung tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Tissue Processing for Western Blot: Frozen lung tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected. Protein concentration is determined using a BCA protein assay kit.
Western Blotting for Phosphorylated p38 (p-p38) and Total p38
-
Protein Separation: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (e.g., rabbit anti-phospho-p38 MAPK, Thr180/Tyr182) and total p38 (e.g., rabbit anti-p38 MAPK) diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of phosphorylated p38 to total p38 is calculated to determine the level of p38 activation.
Discussion and Future Directions
The available evidence suggests that this compound possesses anti-inflammatory properties, and its mechanism of action likely involves the modulation of the p38-MAPK pathway. The in vivo study in a mouse model of acute lung injury demonstrated a significant reduction in inflammatory markers and apoptosis with this compound treatment.[1] While this study did not directly measure the phosphorylation status of p38 in the lung tissue, the observed anti-inflammatory effects are consistent with the known downstream consequences of p38-MAPK inhibition.
In vitro studies with other pentacyclic triterpenes, such as Lupeol and Oleanolic Acid, have provided more direct evidence of their interaction with the p38-MAPK pathway, showing both activation and inhibition depending on the cell type and context.[2][3][4][5][6] This highlights the complex nature of p38-MAPK signaling and the need for context-specific investigations.
To definitively validate the in vivo effect of this compound on the p38-MAPK pathway, future studies should incorporate direct measurement of p38 phosphorylation in target tissues from animal models of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies. Quantitative Western blotting, as detailed, is a critical technique for this purpose.
References
- 1. This compound Inhibits Inflammatory Response and Prevents Lipopolysaccharide-Induced Acute Lung Injury in Mice | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lupeol suppresses migration and invasion via p38/MAPK and PI3K/Akt signaling pathways in human osteosarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways [mdpi.com]
- 6. Triggering of p38 MAPK and JNK signaling is important for oleanolic acid-induced apoptosis via the mitochondrial death pathway in hypertrophic scar fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Uvaol's Pro-Apoptotic Effects: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel anti-cancer agents, replicating and contextualizing published findings is a critical step. This guide provides a comparative analysis of the pro-apoptotic effects of Uvaol, a natural triterpene, against Sorafenib, the standard-of-care treatment for hepatocellular carcinoma (HCC). The data presented is based on published studies in the human hepatocarcinoma cell line, HepG2, a common model for liver cancer research.
Data Presentation: this compound vs. Sorafenib in HepG2 Cells
The following tables summarize the key quantitative data on the pro-apoptotic and cytotoxic effects of this compound and Sorafenib in HepG2 cells.
| Parameter | This compound | Sorafenib | Reference |
| IC50 (48h) | Not explicitly found | ~2.3 µM - 24.55 µM | [1][2] |
| IC50 (72h) | ~25.2 µg/mL | Not explicitly found | [3] |
Table 1: Cytotoxicity Comparison. The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell viability.
| Treatment | Concentration | Time | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| This compound | IC50 | 24h | Increased (Quantification not specified) | Not specified | [4][5] |
| Sorafenib | 20 µM | Not specified | ~85% | Not specified | [6] |
| Sorafenib | 30 µM (Hypoxia) | 24h | 30.39% | Not specified | [7] |
| Sorafenib + MG149 | Not specified | 72h | 36.33% | Not specified | [8] |
Table 2: Induction of Apoptosis. This table presents the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry.
| Treatment | Effect on Bcl-2 | Effect on Bax | Bcl-2/Bax Ratio | Reference |
| This compound | Decrease | Increase | Decreased | [5] |
| Sorafenib | No significant change/Decrease | Increase | Decreased | [8][9] |
Table 3: Modulation of Apoptosis-Regulating Proteins. This table summarizes the effects of this compound and Sorafenib on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Sorafenib on HepG2 cells and to calculate the IC50 values.
-
Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Sorafenib for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Sorafenib.
-
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with the desired concentrations of this compound or Sorafenib for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Bcl-2 and Bax
-
Objective: To determine the effect of this compound and Sorafenib on the expression levels of the apoptosis-related proteins Bcl-2 and Bax.
-
Procedure:
-
Treat HepG2 cells with this compound or Sorafenib as described previously.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's pro-apoptotic signaling pathway in HepG2 cells.
Experimental Workflow for Apoptosis Quantification
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Logical Relationship in Bcl-2 Family Regulation
Caption: Logical relationship of Bcl-2 family protein modulation and apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Pro-Apoptotic Effect of this compound in Human Hepatocarcinoma HepG2 Cells by Affecting G0/G1 Cell Cycle Arrest, ROS Production and AKT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Uvaol and Ursolic Acid in Oregano: From Phytochemistry to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregano (Origanum vulgare L.), a staple herb in culinary traditions worldwide, is also a rich source of bioactive pentacyclic triterpenoids, notably uvaol and ursolic acid. These two isomeric compounds, differing only in the substitution at C-28 (a hydroxyl group in this compound and a carboxyl group in ursolic acid), exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. This guide provides a comprehensive head-to-head comparison of this compound and ursolic acid found in oregano, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms to aid researchers in drug discovery and development.
Phytochemical Profile in Oregano
This compound and ursolic acid are present in oregano, with their concentrations varying depending on the specific cultivar, geographical origin, and cultivation conditions.[1] A validated UPLC-MS method has been developed for the simultaneous quantification of these two triterpenoids in oregano.[1]
Table 1: Concentration of this compound and Ursolic Acid in Oregano
| Compound | Concentration Range in Oregano (µg/g of dry weight) |
| This compound | 19.07 ± 0.38 - 48.10 ± 0.62 |
| Ursolic Acid | 25.57 ± 0.35 - 28.70 ± 0.36 |
Data sourced from a study analyzing different oregano brands.[1]
Head-to-Head Comparison of Biological Activities
While both this compound and ursolic acid demonstrate promising therapeutic potential, their efficacy can differ. The following tables summarize available quantitative data from various studies to facilitate a direct comparison of their anticancer and anti-inflammatory activities. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Anticancer Activity
The cytotoxic effects of this compound and ursolic acid have been evaluated against a range of cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Cancer Cell Line | This compound | Ursolic Acid |
| HepG2 (Liver Carcinoma) | 56.9 (as 25.2 µg/mL)[2] | Not available in a directly comparable study |
| MCF-7 (Breast Cancer) | Not available | 7.96[3] |
| MDA-MB-231 (Breast Cancer) | Not available | 9.02[3] |
| HT-29 (Colon Cancer) | Not available | 20 (at 48h)[4] |
| SK-MEL-24 (Melanoma) | Not available | 25[5] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes and is extracted from different studies.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and ursolic acid have been demonstrated through the inhibition of key inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity
| Assay | This compound (IC50) | Ursolic Acid (IC50) |
| Inhibition of Monocyte Priming | 2.46 µM | 0.1 µM |
This data is from a study that directly compared the two compounds in their ability to block metabolic stress-induced acceleration of chemotaxis in THP-1 monocytes.
Signaling Pathways
This compound and ursolic acid exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
This compound Signaling Pathway
This compound has been shown to selectively induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway.[6] It leads to a decrease in the phosphorylation of Akt, a key downstream effector, which in turn affects the expression of pro- and anti-apoptotic proteins.
Caption: this compound-mediated inhibition of the PI3K/Akt pathway.
Ursolic Acid Signaling Pathway
Ursolic acid has a more extensively studied mechanism of action, involving the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][7] This broad-spectrum activity contributes to its potent anticancer and anti-inflammatory effects.
Caption: Multifaceted signaling pathways modulated by ursolic acid.
Experimental Protocols
Quantification of this compound and Ursolic Acid in Oregano by UPLC-MS
This protocol outlines the extraction and analysis of this compound and ursolic acid from dried oregano.
1. Sample Preparation and Extraction:
-
Weigh 1 gram of finely ground dry oregano.
-
Add 10 mL of a methanol/water (80:20, v/v) solvent mixture.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes for optimal detection of both compounds. Monitor specific m/z transitions for this compound and ursolic acid.
Caption: Workflow for the extraction of this compound and ursolic acid.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
2. Treatment:
-
Prepare stock solutions of this compound and ursolic acid in DMSO.
-
Dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Step-by-step workflow of the MTT assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
1. Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound or ursolic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known NO inhibitor + LPS).
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for NO inhibition.
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion
Both this compound and ursolic acid, present in oregano, are promising natural compounds with significant anticancer and anti-inflammatory activities. While ursolic acid appears to be more potent in some assays and its mechanisms are more extensively characterized, this compound also demonstrates selective anticancer effects and warrants further investigation. This guide provides a foundational comparison to assist researchers in designing future studies to fully elucidate the therapeutic potential of these fascinating triterpenoids. The provided experimental protocols and pathway diagrams serve as practical tools for the continued exploration of this compound and ursolic acid in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Uvaol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of maintaining a safe working environment and adhering to regulatory compliance. This guide provides detailed procedural information for the proper disposal of Uvaol, a pentacyclic triterpene compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS is the primary source of information regarding hazards, handling, storage, and disposal.
Personal Protective Equipment (PPE):
Always wear the following minimum PPE when handling this compound:
-
Safety glasses with side shields or chemical splash goggles.
-
Standard laboratory coat.
-
Chemically resistant gloves (e.g., nitrile).
This compound Disposal Procedure
Based on available safety data, this compound is a combustible solid that is not classified as a hazardous waste.[1][2][3][4][5] However, it should not be disposed of in the regular trash without following proper laboratory procedures for non-hazardous chemical waste.[1][2]
Step 1: Waste Identification and Segregation
-
Ensure the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated compounds, or other reactive chemicals. If this compound is contaminated with hazardous substances, it must be treated as hazardous waste and disposed of accordingly.
Step 2: Packaging for Disposal
-
Place the solid this compound waste in a securely sealed, chemically compatible container.
-
The container should be in good condition and free from leaks.
-
If the original container is used, ensure the label is intact and legible.[4]
-
For disposal as non-hazardous waste, the outer container should be clearly labeled as "Non-hazardous Chemical Waste" and should also identify the contents ("this compound").[1]
Step 3: Final Disposal
-
Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste.
-
In many cases, properly packaged and labeled non-hazardous solids can be placed in the designated chemical waste collection area for pickup by your institution's environmental health and safety (EHS) department.
-
Do not dispose of solid this compound down the drain.[3]
Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep or scoop the spilled this compound into a designated waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as non-hazardous chemical waste, following the procedure outlined above.
This compound Disposal Summary
| Parameter | Guideline |
| Waste Classification | Non-hazardous solid chemical waste (unless contaminated with hazardous materials). |
| Primary Disposal Method | Collection for institutional chemical waste disposal. |
| Container Requirements | Securely sealed, chemically compatible, and clearly labeled ("Non-hazardous Chemical Waste: this compound"). |
| PPE | Safety glasses, lab coat, and chemical-resistant gloves. |
| Spill Cleanup | Sweep or scoop material into a labeled waste container. Clean the area with soap and water. Dispose of waste and cleaning materials as non-hazardous chemical waste. |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Uvaol
Essential Safety and Handling Guide for Uvaol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety protocols for handling solid chemical compounds where specific hazard data is limited. According to information from the ECHA C&L Inventory, this compound has been reported as not meeting GHS hazard criteria by multiple companies[1]. However, in the absence of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this compound with a standard level of care applicable to all laboratory chemicals.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE for handling this compound in a laboratory setting, based on general best practices.[2][3]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face | Safety Glasses | Must have side shields and meet ANSI Z87.1 standards. Required at all times in the laboratory.[2] |
| Chemical Splash Goggles | To be worn when there is a potential for splashing, such as when handling solutions of this compound. | |
| Face Shield | Recommended in addition to goggles when handling larger quantities of this compound powder or solutions where there is a significant splash hazard.[2][4] | |
| Hand | Disposable Gloves | Nitrile gloves are a standard choice for incidental contact with many chemicals.[2] Always check manufacturer's glove compatibility charts.[3] |
| Body | Laboratory Coat | A long-sleeved lab coat, preferably with a high cotton content, should be worn to protect skin and clothing.[2] |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound solutions to provide an additional layer of protection against spills. | |
| Respiratory | Dust Mask/Respirator | Recommended when handling this compound powder outside of a fume hood to minimize inhalation of fine particles. A fitted N95 respirator is a suitable option.[5] |
Standard Operating Procedure for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including gloves and safety glasses, during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (545-46-0), and any known hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed. For long-term stability, storage at -20°C is recommended[6].
Engineering Controls
-
Ventilation: When weighing or handling this compound powder, it is best practice to do so in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the work area.
Handling and Use
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[7][8]. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7][8]
-
Weighing: To avoid generating dust, handle this compound powder carefully. Use a spatula to transfer the solid. If possible, weigh directly into the receiving vessel.
-
Preparing Solutions: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in chloroform and slightly soluble in ethanol[6].
-
Spill Management: In the event of a spill, isolate the area. For small powder spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Waste Disposal
-
Container Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of this compound waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Do not pour this compound waste down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as chemical waste.
Visual Workflow and Safety Hierarchy
The following diagrams illustrate the procedural workflow for handling this compound and the hierarchy of controls for minimizing exposure.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. This compound | C30H50O2 | CID 92802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PPE and Attire | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 3. Personal Protective Equipment | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 4. research.uci.edu [research.uci.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. caymanchem.com [caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
